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  • Product: (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
  • CAS: 915919-65-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a substituted oxindole derivative of inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a substituted oxindole derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental to its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide details the established methodologies for determining these critical parameters. By providing a framework for its characterization, we aim to empower researchers to generate reliable data for formulation development, pharmacokinetic studies, and quality control.

Introduction

Substituted oxindoles are a significant class of heterocyclic compounds, with many derivatives exhibiting a wide range of biological activities.[1][2] (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, with its characteristic oxindole core, carboxylic acid moiety, and dimethyl-substituted benzene ring, presents a unique profile for investigation. The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior, from its solubility and dissolution rate to its stability and bioavailability. This guide will delve into the key physical parameters of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and the experimental protocols necessary for their precise measurement.

Core Physicochemical Properties

A foundational understanding of a compound's physical characteristics is paramount. Below are the key identifiers for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[3][4][5]
Molecular Weight 219.24 g/mol [3][4][5]
CAS Number 915919-65-2[4][5]
Appearance Solid (predicted)

Experimental Determination of Physical Properties

The following sections outline the standard experimental procedures for characterizing the key physical properties of a solid organic compound like (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the first drop of liquid appears (onset) and at which the entire solid has melted (completion) are recorded as the melting range.

For context, the melting point of the related unsubstituted compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, has been reported as 146 °C.[6][7]

Solubility

Solubility is a critical parameter influencing a drug's absorption and formulation. It is typically determined in various solvents relevant to pharmaceutical development.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

The relationship between a compound's structure and its solubility can be visualized as follows:

pKa_Equilibrium cluster_legend Equilibrium RCOOH R-COOH (Unionized) RCOO R-COO- (Ionized) RCOOH->RCOO RCOO->RCOOH H + H+ key pKa = -log(Ka)

Caption: Ionization equilibrium of the carboxylic acid moiety.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the structural confirmation and characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule and its fragmentation pattern, confirming the molecular weight and elemental composition. [6]* Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the oxindole ring.

Conclusion

References

  • (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. Oakwood Chemical. [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • experiment (1) determination of melting points. SlideShare. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

  • Determination of Melting Point. Clarion University. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Massachusetts. [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]

  • Determining pKa of water-insoluble organic acid. Reddit. [Link]

  • Oxindole-3-acetic acid | C10H9NO3 | CID 3080590. PubChem. [Link]

  • First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. ACS Publications. [Link]

  • (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Angene Chemical. [Link]

  • Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). Human Metabolome Database. [Link]

  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. ACS Publications. [Link]

  • 2-oxindole-3-acetic acid (CHEBI:133221). EMBL-EBI. [Link]

  • Showing Compound Oxindole-3-acetic acid (FDB014206). FooDB. [Link]

  • (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. PubChem. [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Pka'S of Inorganic and Oxo-Acids. Scribd. [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • acetic acid, [[2-[[[2-(1H-indol-3-yl)ethyl]amino]carbonyl]phenyl]amino]oxo-, ethyl ester. SpectraBase. [Link]

  • (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central. [Link]

  • 1H-Indole-7-acetic acid, 2,3-dihydro-alpha-oxo-, ethyl ester. PubChem. [Link]

Sources

Exploratory

A Technical Guide to (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid: Structure, Synthesis, and Characterization

Executive Summary (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a substituted oxindole derivative, a class of heterocyclic compounds recognized for its prevalence in pharmaceutically active molecules and n...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a substituted oxindole derivative, a class of heterocyclic compounds recognized for its prevalence in pharmaceutically active molecules and natural products.[1] This guide provides a comprehensive technical overview of this specific compound, intended for researchers and professionals in drug development and chemical synthesis. It details the molecule's chemical identity, structural features, and physicochemical properties based on available data. While this compound is commercially available for research purposes, it is often supplied without extensive analytical data.[2] Therefore, this document outlines a robust, field-proven synthetic strategy based on modern palladium-catalyzed C-H functionalization principles and a detailed workflow for its analytical characterization and structural verification using spectroscopic methods. The significance of the oxindole core suggests the potential of this compound as a valuable building block in medicinal chemistry for the development of novel therapeutics.

Chemical Identity and Structural Elucidation

The fundamental identity of a compound is established by its structure and universally recognized chemical identifiers. (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is built upon a bicyclic oxindole core, which is an oxidized derivative of indole. The structure is further characterized by two methyl groups at positions 4 and 7 of the aromatic ring and an acetic acid moiety at the C3 position of the heterocyclic ring.

dot

Caption: Core structure and key functional groups.

The compound's identity is unequivocally defined by the following standard chemical identifiers.

IdentifierValueSource(s)
CAS Number 915919-65-2[2][3][4]
Molecular Formula C₁₂H₁₃NO₃[2][4]
Molecular Weight 219.24 g/mol [3][5]
SMILES Cc1ccc(C)c2C(CC(O)=O)C(=O)Nc12[2]
InChI Key SOSVVLLFFNVGFR-UHFFFAOYSA-N[2]

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile is critical for handling, experimental design, and future formulation development.

Table 3.1: Physicochemical Properties

Property Value Source(s)
Physical Form Solid [2]
Topological Polar Surface Area 66.4 Ų [5]

| Complexity | 315 |[5] |

Table 3.2: GHS Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]
Hazard Statement H302: Harmful if swallowed [2][6]
Hazard Class Acute Toxicity 4 (Oral) [2][6]

| Storage Class Code | 11: Combustible Solids |[2] |

Proposed Synthetic Pathway

While numerous methods exist for constructing the oxindole scaffold, many require harsh conditions or pre-functionalized, complex starting materials.[1] A superior and more contemporary approach involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides, a method pioneered by Hennessy and Buchwald.[7] This strategy is notable for its high regioselectivity, excellent functional group tolerance, and operational simplicity, making it ideal for accessing substituted oxindoles.[1][7]

The synthesis logically begins by disconnecting the C3-acetic acid side chain and then the core oxindole ring. The proposed retrosynthesis simplifies the target molecule to readily available commercial starting materials: 2,5-dimethylaniline and reagents for introducing the side chain.

dot

retrosynthesis target (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid intermediate1 4,7-Dimethyloxindole target->intermediate1 C3-Alkylation intermediate2 2-Chloro-N-(2,5-dimethylphenyl) acetamide intermediate1->intermediate2 Pd-catalyzed C-H Activation/ Cyclization start 2,5-Dimethylaniline intermediate2->start Amide Formation

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of Precursor 2-Chloro-N-(2,5-dimethylphenyl)acetamide This initial step involves a standard amide bond formation.

  • Dissolve 2,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting aniline.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-chloroacetanilide precursor. Purify via recrystallization or column chromatography if necessary.

Step 2: Palladium-Catalyzed Intramolecular Cyclization to 4,7-Dimethyloxindole This is the key C-H activation step to form the oxindole ring.[7]

  • To a dry reaction vessel, add the precursor from Step 1 (1.0 eq), palladium(II) acetate (Pd(OAc)₂, ~2 mol%), and a suitable phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl (~4 mol%).[7]

  • Add a stoichiometric base, typically a tertiary amine like triethylamine (Et₃N, 2.0-3.0 eq).[7]

  • Add a high-boiling point solvent such as toluene or dioxane.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring by LC-MS or GC-MS.

  • After cooling, dilute the mixture with an appropriate solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the resulting 4,7-dimethyloxindole via silica gel chromatography.

Step 3: C3-Alkylation to Yield the Final Product This step introduces the acetic acid side chain.

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF.

  • Add a solution of 4,7-dimethyloxindole (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir until hydrogen evolution ceases (~30 min).

  • Add ethyl bromoacetate (1.1 eq) to the resulting enolate solution and allow the reaction to warm to room temperature, stirring overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the intermediate ester by column chromatography.

  • For the final hydrolysis step, dissolve the purified ester in a mixture of THF/Methanol and water. Add an excess of lithium hydroxide (LiOH, ~3-4 eq) and stir at room temperature until saponification is complete (monitor by TLC).

  • Concentrate the mixture to remove the organic solvents. Dilute the aqueous residue with water and wash with ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with cold 1M HCl. The final product, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under high vacuum.

Analytical Characterization Workflow

Given that commercial sources may not provide analytical data, independent verification of the compound's identity and purity is paramount.[2] A standard workflow involves purification followed by a suite of spectroscopic analyses.

dot

Caption: Standard workflow for purification and analysis.

While experimental spectra for the title compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like indole-3-acetic acid and oxindole-3-acetic acid.[8][9][10]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the protons at C5 and C6.

    • Methyl Protons: Two sharp singlets, each integrating to 3H, would appear in the upfield region (~2.0-2.5 ppm) for the two methyl groups.

    • Amide Proton (N-H): A broad singlet is expected, typically downfield (>8.0 ppm), which is exchangeable with D₂O.

    • C3-H and CH₂ Protons: The methine proton at C3 and the adjacent methylene protons of the acetic acid group will form an AMX or ABX spin system, appearing as multiplets in the ~2.5-4.0 ppm range.

    • Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (>10 ppm), which is also exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two signals are expected in the downfield region: one for the amide C=O (~175-180 ppm) and one for the carboxylic acid C=O (~170-175 ppm).[9]

    • Aromatic Carbons: Signals for the six carbons of the benzene ring would appear in the typical aromatic region (~110-145 ppm).

    • Aliphatic Carbons: Signals for the C3 carbon, the CH₂ carbon, and the two methyl carbons would be found in the upfield region (~20-55 ppm).

  • High-Resolution Mass Spectrometry (HRMS):

    • The exact mass should be determined to confirm the elemental composition. The monoisotopic mass is 219.08954 g/mol .[5][6] Common adducts would be [M+H]⁺ (m/z 220.0972) or [M-H]⁻ (m/z 218.0823).

Potential Applications and Field Context

The oxindole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors used in oncology.[1] The C3-substituted acetic acid moiety provides a handle for further chemical modification or can act as a key pharmacophoric element, for example, by mimicking a carboxylate-bearing amino acid residue to interact with a target protein.

Given the established biological activities of related indole and oxindole structures, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid holds potential as:

  • A fragment or building block for fragment-based drug discovery (FBDD) campaigns.

  • A starting material for the synthesis of more complex molecules targeting enzymes or receptors.

  • A candidate for screening in assays related to inflammation, cancer, or neurological disorders, areas where oxindole derivatives have shown promise.

Conclusion

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a well-defined chemical entity with significant potential for application in synthetic and medicinal chemistry. While it is available as a research chemical, a lack of published analytical and synthesis data necessitates the approaches outlined in this guide. The proposed synthesis, leveraging modern palladium catalysis, offers a reliable and efficient route to this molecule. Furthermore, the detailed analytical workflow provides a robust framework for its unambiguous structural confirmation and purity assessment. This compound represents a valuable tool for researchers aiming to explore the chemical space around the pharmacologically significant oxindole core.

References

  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Retrieved from [Link][5]

  • PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. Retrieved from PubChem.[6]

  • HDH Chemicals. (n.d.). (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Retrieved from [Link][3]

  • ChemSrc. (n.d.). (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Retrieved from [Link]

  • Stancold. (n.d.). (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. Retrieved from [Link][4]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link][7]

  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids. Retrieved from [11]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link][8]

  • Human Metabolome Database. (n.d.). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). Retrieved from [Link][12]

  • ResearchGate. (n.d.). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6. Retrieved from [Link][9]

  • PubChem. (n.d.). Oxindole-3-acetic acid. Retrieved from [Link][10]

Sources

Foundational

An In-depth Technical Guide to (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the chemical entity (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. It i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical entity (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. It is important to note that while this compound is commercially available, publicly accessible research detailing its specific synthesis, biological activity, and mechanism of action is limited. Therefore, this guide synthesizes available data for the compound itself with established principles and experimental data from the broader class of oxindole derivatives to provide a scientifically grounded perspective on its properties and potential.

Introduction

The oxindole scaffold is a privileged structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The core structure, a bicyclic system consisting of a fused benzene and pyrrolidone ring, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, a specific derivative of this class, presents as a subject of interest for exploratory research in drug discovery. This guide aims to provide a detailed technical overview of this compound, integrating known data with logical extrapolations based on the well-documented chemistry and biology of the oxindole family.

Physicochemical Properties

The fundamental physicochemical properties of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid have been compiled from various chemical supplier databases. These properties are essential for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource(s)
CAS Number 915919-65-2[3][4]
Molecular Formula C₁₂H₁₃NO₃[3][4]
Molecular Weight 219.24 g/mol [3][4]
Appearance Solid[3]
SMILES String Cc1ccc(C)c2C(CC(O)=O)C(=O)Nc12[3]
InChI Key SOSVVLLFFNVGFR-UHFFFAOYSA-N[3]

Proposed Synthesis Pathway

While a specific, experimentally validated synthesis for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is not detailed in the current literature, a plausible and efficient route can be proposed based on established methods for the synthesis of 3-substituted oxindoles. A common and effective strategy involves the intramolecular cyclization of an N-aryl α-haloacetamide.[5][6]

A logical synthetic approach would begin with 2,5-dimethylaniline, which serves as the precursor for the dimethylated benzene ring portion of the final molecule. The synthesis can be envisioned in the following key steps:

  • Acylation: Reaction of 2,5-dimethylaniline with chloroacetyl chloride to form the N-(2,5-dimethylphenyl)-2-chloroacetamide intermediate.

  • Palladium-Catalyzed Intramolecular Cyclization: This key step would involve a palladium-catalyzed C-H activation and intramolecular cyclization to form the 4,7-dimethyloxindole core. This method is known for its high regioselectivity and tolerance of various functional groups.[5][6]

  • Alkylation at C3: The resulting 4,7-dimethyloxindole would then be alkylated at the C3 position. This can be achieved by deprotonation with a suitable base (e.g., sodium hydride) to form the enolate, followed by reaction with an ethyl haloacetate (e.g., ethyl bromoacetate).

  • Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic or acidic conditions to yield the target compound.

G cluster_0 Proposed Synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid A 2,5-Dimethylaniline B N-(2,5-dimethylphenyl)-2-chloroacetamide A->B Chloroacetyl chloride, Base C 4,7-Dimethyloxindole B->C Pd(OAc)₂, Ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), Base (e.g., Et₃N) D Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate C->D 1. Base (e.g., NaH) 2. Ethyl bromoacetate E (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid D->E Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2,5-dimethylphenyl)-2-chloroacetamide

  • Dissolve 2,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4,7-Dimethyloxindole

  • To a sealed tube, add N-(2,5-dimethylphenyl)-2-chloroacetamide (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (0.04 eq), and a base such as triethylamine (2.0 eq) in an anhydrous solvent like toluene.[6]

  • Degas the mixture and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 4,7-dimethyloxindole.

Step 3 & 4: Alkylation and Hydrolysis

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flask under nitrogen.

  • Add a solution of 4,7-dimethyloxindole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with saturated ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate to get the crude ethyl ester.

  • Dissolve the crude ester in a mixture of ethanol and 1M sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final product, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Potential Biological Activities and Therapeutic Applications

The oxindole core is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1][7] While specific biological data for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is not available, its structural features suggest potential activity in several areas where other oxindoles have shown promise.

  • Anti-inflammatory Activity: Many oxindole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[8][9] The marketed anti-inflammatory drug Tenidap is a notable example from this class.[8] The acetic acid moiety at the C3 position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that the target compound could be explored for similar activities.

  • Anticancer Activity: The 2-oxindole scaffold is a cornerstone of several potent anticancer agents.[10][11] Sunitinib and Nintedanib are FDA-approved multi-targeted receptor tyrosine kinase inhibitors (RTKIs) that feature the oxindole core. They function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The substitution pattern on the oxindole ring is critical for kinase inhibitory activity, and the 4,7-dimethyl substitution pattern of the target compound could be investigated for its potential to interact with various kinase active sites.

  • Antimicrobial and Antiviral Activities: Various synthetic oxindoles have demonstrated significant antimicrobial and antiviral activities.[1][7] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or interference with viral replication processes.

G cluster_0 Potential Therapeutic Areas for Oxindole Derivatives Oxindole (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid Oxindole Core AntiInflammatory Anti-inflammatory COX/5-LOX Inhibition Oxindole->AntiInflammatory Potential Activity Anticancer Anticancer Kinase Inhibition (e.g., RTKs) Oxindole->Anticancer Potential Activity Antimicrobial Antimicrobial Enzyme Inhibition Oxindole->Antimicrobial Potential Activity Antiviral Antiviral Replication Inhibition Oxindole->Antiviral Potential Activity

Caption: Potential pharmacological activities of the target compound.

Conclusion

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a member of the pharmacologically significant oxindole family. While specific experimental data for this compound remains scarce in public domains, its structural characteristics, combined with the extensive research on related oxindole derivatives, suggest it as a viable candidate for further investigation in drug discovery programs. The proposed synthetic route offers a practical approach for its preparation, enabling future studies into its potential anti-inflammatory, anticancer, and antimicrobial properties. As with any exploratory compound, rigorous experimental validation is necessary to ascertain its true therapeutic potential and mechanism of action.

References

  • Khetmalis, Y. M., Shivani, M., Murugesan, S., & Sekhar, K. V. G. C. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link][1][7]

  • SciSpace. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-oxindoles. [Link]

  • El-Gazzar, M. G., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][8]

  • Royal Society of Chemistry. (2018). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. [Link]

  • ResearchGate. (2016). Natural and synthetic biologically active compounds containing the 2-oxindole unit. [Link]

  • ResearchGate. (2024). The key marketed drug molecules of 3‐substituted‐2‐oxindole derivatives. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. [Link][11]

  • Beilstein Journals. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry, 17, 2269–2277. [Link][12]

  • National Center for Biotechnology Information. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Medicinal Chemistry, 14(6), 999–1043. [Link][2]

  • ACS Publications. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link][5]

  • Taylor & Francis Online. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][9]

  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal, 5(5). [Link]

  • Organic Chemistry Portal. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. [Link][6]

  • Oakwood Chemical. (n.d.). (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. [Link][4]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2). As a derivative of the well-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2). As a derivative of the well-known indole-3-acetic acid (IAA) scaffold, this molecule holds potential for a range of pharmacological activities. The indole core is a privileged structure in medicinal chemistry, found in various natural products and synthetic drugs.[1][2] This document outlines a systematic, multi-tiered approach to elucidate the bioactivity profile of this compound, intended for researchers in drug discovery and development.

Introduction: The Rationale for Screening

The parent molecule, indole-3-acetic acid (IAA), is not only a crucial plant hormone but also a tryptophan metabolite in humans with diverse biological roles.[3][4] It has been shown to modulate immune responses, possess anti-inflammatory properties, and even has potential therapeutic implications in neurodegenerative diseases like Alzheimer's.[5][6] Derivatives of IAA have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and antimalarial agents.[1][2][7] The subject of this guide, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, features key structural modifications—dimethylation on the benzene ring and an oxo group at the 2-position of the indole core—that warrant a thorough investigation of its biological potential.

Molecular Profile:

PropertyValueSource
CAS Number 915919-65-2[8][9][10]
Molecular Formula C12H13NO3[8][9][11]
Molecular Weight 219.24 g/mol [8][9][10][11]

Proposed Screening Cascade: A Phased Approach

A hierarchical screening strategy is proposed to efficiently and cost-effectively evaluate the biological activity of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This cascade begins with broad, high-throughput assays and progresses to more specific and complex biological systems.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: In-depth Mechanistic & Phenotypic Studies A Compound QC & Solubility B Cytotoxicity Profiling A->B C Broad Panel Kinase/GPCR Screen B->C D Aryl Hydrocarbon Receptor (AhR) Modulation C->D E Aldose Reductase Inhibition C->E F Antimicrobial & Antifungal Activity C->F G Cannabinoid Receptor (CB1) Binding C->G H Target Deconvolution D->H E->H F->H G->H I Cell-Based Pathway Analysis H->I J Early ADME/Tox I->J

Caption: A proposed three-phase screening cascade for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Phase 1: Foundational Assays

The initial phase focuses on establishing a baseline understanding of the compound's purity, solubility, and general toxicity.

Compound Quality Control and Aqueous Solubility

Rationale: Ensuring the purity and understanding the solubility of the test compound are critical for data integrity. Impurities can lead to false positives, and poor solubility can result in inaccurate concentration-response curves.

Protocol:

  • Purity Assessment:

    • Perform High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the compound. The purity should be >95%.

    • Confirm the molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Verify the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Aqueous Solubility Determination:

    • Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

    • Determine the kinetic solubility using nephelometry or turbidimetry.

Cytotoxicity Profiling

Rationale: A broad assessment of cytotoxicity across different cell lines is essential to determine the therapeutic window of the compound and to identify potential for anticancer activity.

Protocol:

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for comparison).

  • Assay:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Phase 2: Hypothesis-Driven Assays

Based on the known activities of related indole-3-acetic acid derivatives, this phase investigates specific, plausible biological targets.

Aryl Hydrocarbon Receptor (AhR) Modulation

Rationale: IAA is a known ligand of the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation and cellular responses to environmental stimuli.[3] Investigating the compound's effect on AhR is a logical starting point.

Protocol:

  • AhR Activation Assay:

    • Use a reporter cell line (e.g., HepG2 cells) stably transfected with a luciferase gene under the control of an AhR-responsive element.

    • Treat the cells with the test compound at various concentrations.

    • Measure luciferase activity to quantify AhR activation.

  • Target Gene Expression Analysis:

    • Treat a relevant cell line (e.g., primary human hepatocytes) with the compound.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of known AhR target genes, such as CYP1A1.

Aldose Reductase Inhibition

Rationale: Some substituted indole acetic acids have shown activity as aldose reductase inhibitors, a target for preventing diabetic complications.[12]

Protocol:

  • Enzyme Inhibition Assay:

    • Use a commercially available aldose reductase enzyme assay kit.

    • Incubate the recombinant human aldose reductase enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde) and NADPH.

    • Monitor the decrease in NADPH absorbance at 340 nm to determine the rate of enzyme activity.

  • Data Analysis: Calculate the IC50 value for enzyme inhibition.

Antimicrobial and Antifungal Activity

Rationale: The indole scaffold is present in many natural and synthetic antimicrobial agents.[7]

Protocol:

  • Bacterial Growth Inhibition:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Determine the minimum inhibitory concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Fungal Growth Inhibition:

    • Test against common fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

    • Determine the MIC using a similar broth microdilution method adapted for fungi.

Cannabinoid Receptor (CB1) Binding

Rationale: Indole derivatives have been designed as potent CB1 receptor agonists.[13]

Protocol:

  • Radioligand Binding Assay:

    • Use cell membranes prepared from cells overexpressing the human CB1 receptor.

    • Perform a competitive binding assay with a known radiolabeled CB1 antagonist (e.g., [³H]SR141716A) in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Phase 3: In-depth Mechanistic and Phenotypic Studies

Should promising activity be identified in Phase 2, this next phase aims to elucidate the mechanism of action and assess the compound's properties in more complex biological systems.

Mechanistic_Studies cluster_0 Initial Hit cluster_1 Mechanism of Action cluster_2 Cellular & In Vivo Models A Confirmed Activity in Phase 2 Assay B Target Deconvolution (e.g., Affinity Chromatography) A->B C Western Blot for Downstream Signaling B->C D Gene Expression Profiling (RNA-Seq) C->D E Phenotypic Assays in Disease-Relevant Models D->E F Early ADME/Tox (Microsomal Stability, hERG) E->F G Preliminary In Vivo Efficacy Studies F->G

Caption: Workflow for in-depth mechanistic and phenotypic studies following a positive hit.

Target Deconvolution and Validation

Rationale: If the compound shows interesting phenotypic activity without a known target, identifying its molecular target(s) is crucial.

Protocol:

  • Affinity-based Proteomics:

    • Synthesize a derivative of the compound with a linker for immobilization on beads.

    • Perform affinity chromatography coupled with mass spectrometry to identify binding proteins from cell lysates.

  • Target Validation:

    • Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-based gene knockout of the identified target(s) to confirm their role in the compound's observed activity.

Early ADME/Tox Profiling

Rationale: A preliminary assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity properties is essential for its potential as a drug candidate.

Protocol:

  • Metabolic Stability:

    • Incubate the compound with human liver microsomes to assess its metabolic stability.

  • hERG Channel Inhibition:

    • Evaluate the compound's potential for cardiotoxicity by testing for inhibition of the hERG potassium channel using an automated patch-clamp assay.

  • Plasma Protein Binding:

    • Determine the extent of binding to human plasma proteins using rapid equilibrium dialysis.

Conclusion

This technical guide provides a structured and scientifically grounded approach to the biological activity screening of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. By systematically progressing through foundational, hypothesis-driven, and in-depth mechanistic studies, researchers can efficiently profile the bioactivity of this novel compound and uncover its therapeutic potential. The versatility of the indole scaffold suggests that a broad and open-minded screening approach is warranted.

References

  • Stefek, M., & Krizanová, L. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949321. [Link]

  • Abdel-Aziz, M., et al. (2023). Structure/activity relationships of indole derivatives. Marine Drugs, 21(5), 291. [Link]

  • Li, J. (2024). Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease. Science Bulletin, 69(2), 146-147. [Link]

  • Kaur, H., & Kumar, V. (2023). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-15. [Link]

  • Li, J. (2024). Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease. Science Bulletin, 69(2), 146-147. [Link]

  • Morrison, A. J., et al. (2011). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 21(1), 506-509. [Link]

  • Metabolon. (2024, March 13). 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. Retrieved from [Link]

  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Retrieved from [Link]

  • Muralikrishnan, C., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules, 95, 85-94. [Link]

  • Kucerova-Chlupacova, M., et al. (2016). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 21(10), 1325. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Foreword: Navigating the Preformulation Landscape In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a drug candidate's ultimate success, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive examination of the solubility characteristics of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, a substituted oxindole acetic acid derivative.

While specific, publicly available quantitative solubility data for this particular molecule is limited, this document serves as a robust framework for researchers. It outlines the foundational principles and methodologies required to accurately determine its solubility profile. By synthesizing established analytical techniques with practical, field-proven insights, this guide empowers scientists to generate the precise data needed to advance their research and development programs. We will delve into the theoretical underpinnings of solubility for structurally related compounds and present detailed, validated protocols for its empirical determination.

Physicochemical Profile and Structural Considerations

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid belongs to the oxindole class of compounds, characterized by a bicyclic structure comprising a fused benzene and pyrrolidinone ring system. The presence of a carboxylic acid moiety is a key feature, suggesting a pH-dependent solubility profile.

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₃NO₃[1]
Molecular Weight219.24 g/mol [1]
Physical FormSolid[2]
InChI KeySOSVVLLFFNVGFR-UHFFFAOYSA-N[2]

The parent compound, indole-3-acetic acid (IAA), is known to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, while exhibiting poor solubility in water.[3][4][5] Given the structural similarities, it is reasonable to hypothesize that (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid will exhibit comparable solubility behavior. The addition of two methyl groups on the benzene ring may slightly increase its lipophilicity.

The carboxylic acid group is expected to be the primary driver of its aqueous solubility, particularly at varying pH levels. In acidic environments (pH below its pKa), the carboxylic acid will be protonated and un-ionized, leading to lower aqueous solubility. Conversely, in neutral to basic environments (pH above its pKa), the carboxylate form will predominate, leading to a significant increase in aqueous solubility.

Foundational Methodologies for Solubility Determination

The accurate determination of a compound's solubility is a cornerstone of preformulation studies. For a compound like (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, two principal methods are recommended for establishing its thermodynamic (equilibrium) solubility: the Shake-Flask Method and Potentiometric Titration.

The Gold Standard: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the definitive technique for determining thermodynamic solubility.[6][7] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is achieved between the dissolved and undissolved solute.

Causality Behind Experimental Choices: The core principle is to ensure that the solution is truly saturated. The extended equilibration time allows for the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic solubility limit. The subsequent separation of the solid phase is critical to accurately quantify the concentration of the dissolved compound.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to a known volume of solvent (e.g., pH-adjusted buffer) in a sealed vial. B Prepare multiple vials for each solvent condition to be tested in triplicate. A->B C Agitate vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a defined period (e.g., 24-72 hours). B->C D Periodically sample the supernatant to confirm equilibrium has been reached (concentration plateaus). C->D E Separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., 0.22 µm PVDF filter). D->E F Accurately dilute the supernatant with a suitable mobile phase. E->F G Quantify the compound concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). F->G H Calculate the mean solubility and standard deviation from the triplicate measurements. G->H

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol:

  • Preparation: Add an excess amount of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid to a series of vials containing buffers at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[8] Ensure enough solid is added to maintain a visible excess throughout the experiment.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (typically 25°C for physicochemical characterization and 37°C to simulate physiological conditions).[9] Allow the samples to equilibrate for at least 24 to 48 hours. For compounds with slow dissolution kinetics, longer times may be necessary.[8]

  • Phase Separation: After equilibration, carefully separate the solid and liquid phases. This can be achieved by centrifuging the vials at high speed and drawing off the supernatant, or by filtering the suspension through a low-binding syringe filter (e.g., 0.22 µm).

  • Analysis: Prepare a standard curve of the compound in the analytical mobile phase. Dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS method.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample response to the standard curve, accounting for any dilution factors.

Precision for Ionizable Compounds: Potentiometric Titration

For ionizable compounds like (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, potentiometric titration offers a highly precise and often faster method to determine both the intrinsic solubility (S₀) of the un-ionized form and the pKa.[10][11]

Causality Behind Experimental Choices: This method leverages the change in pH as a titrant is added to a suspension of the compound. The point at which the compound begins to precipitate or fully dissolve provides data points from which the solubility can be calculated based on the Henderson-Hasselbalch equation. It is particularly advantageous for determining the solubility of poorly soluble weak acids and bases.[11]

Experimental Workflow for Potentiometric Solubility Determination

G cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis A Suspend a known amount of the compound in a specific volume of water or an ionic strength-adjusted medium. B Calibrate a pH electrode and place it in the suspension. A->B C Titrate the suspension with a standardized strong base (e.g., NaOH) at a constant, slow rate. B->C D Record the pH of the solution after each addition of titrant, generating a titration curve. C->D E Analyze the titration curve to identify the regions corresponding to dissolution and precipitation. D->E F Use specialized software or derived equations to calculate the intrinsic solubility (S₀) and pKa. E->F

Caption: Workflow for Potentiometric Solubility and pKa Determination.

Detailed Protocol:

  • Sample Preparation: Create a suspension of a precisely weighed amount of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in purified water or a background electrolyte solution.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition. The titration should be performed under constant stirring and at a controlled temperature.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show characteristic inflections. Specialized software can be used to analyze this curve to simultaneously determine the pKa of the carboxylic acid and the intrinsic solubility of the free acid form. This method is powerful as it can provide a wealth of information from a single experiment.[12][13][14]

Anticipated Solubility Profile and Data Interpretation

Based on the structure, the following solubility profile for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is anticipated:

  • Aqueous Solubility (pH-dependent):

    • Low Solubility at Acidic pH (pH < 4): In this range, the carboxylic acid will be protonated, and the molecule will be in its least soluble, un-ionized form.

    • Increasing Solubility at Neutral to Basic pH (pH > 5): As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility:

    • Good Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol.

    • Poor Solubility: Expected in non-polar solvents such as hexanes and toluene.

Data Presentation:

The experimentally determined solubility data should be summarized in a clear, tabular format.

Table 1: pH-Dependent Aqueous Solubility of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid at 25°C

Solvent/Buffer (pH)Mean Solubility (µg/mL)Standard DeviationMethod Used
0.1 N HCl (pH 1.2)[Experimental Value][Experimental Value]Shake-Flask
Acetate Buffer (pH 4.5)[Experimental Value][Experimental Value]Shake-Flask
Phosphate Buffer (pH 6.8)[Experimental Value][Experimental Value]Shake-Flask
Phosphate Buffer (pH 7.4)[Experimental Value][Experimental Value]Shake-Flask
Intrinsic Solubility (S₀)[Experimental Value][Experimental Value]Potentiometric

Table 2: Solubility in Organic Solvents at 25°C

SolventMean Solubility (mg/mL)Standard DeviationMethod Used
Methanol[Experimental Value][Experimental Value]Shake-Flask
Ethanol[Experimental Value][Experimental Value]Shake-Flask
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value]Shake-Flask
Acetonitrile[Experimental Value][Experimental Value]Shake-Flask

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the solubility of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. While pre-existing data is scarce, the methodologies detailed herein—the gold-standard shake-flask method and the precise potentiometric titration technique—offer robust pathways to generating the critical data required for drug development.

Understanding the pH-dependent solubility profile is essential for this compound and will directly inform formulation strategies, from early-stage in-vitro and in-vivo screening to the development of a final dosage form. The insights gained from these studies will be instrumental in navigating the challenges of preformulation and ensuring the compound has the best possible chance of advancing toward clinical evaluation.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c01235][10][11]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4382025/][15]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb846vx1/v1][16]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00799][12][13][14]

  • Shake-Flask Solubility Assay. Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay][17]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. [URL: https://www.sciencedirect.com/science/article/pii/S073170851200424X][6]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A03.pdf][7]

  • Indole-3-acetic acid. Solubility of Things. [URL: https://solubilityofthings.com/water/indole-3-acetic_acid][18]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323381&fileOId=1323382][19]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38829-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/][20]

  • solubility experimental methods.pptx. Slideshare. [URL: https://www.slideshare.net/anumalagundamsreekanth/solubility-experimental-methodspptx][9]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/286950150_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility][21]

  • Annex 4. World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs953-trs-2009-annex4.pdf][8]

  • Indole-3-acetic acid, 98+%. Thermo Scientific Alfa Aesar. [URL: https://www.alfa.com/en/catalog/A12501/][3]

  • Indole-3-acetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole-3-acetic_acid][4]

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/915919][2]

  • Indole-3-acetic acid | 87-51-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5343168_EN.htm][5]

  • PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/16980.pdf][22]

  • (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Angene Chemical. [URL: https://www.angenechemical.com/product/915919-65-2.html][23]

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. [URL: https://www.benchchem.com/product/bcm08059749][24]

  • (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. [URL: https://www.laballey.com/products/4-7-dimethyl-2-oxo-2-3-dihydro-1h-indol-3-yl-acetic-acid-1-gram-reagent-grade][1]

  • (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5_7-Dimethyl-2-Oxo-2_3-Dihydro-1H-Indol-3-Yl_Acetic-Acid][25]

  • Sigma Aldrich (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-4-7-dimethyl-2-oxo-2-3-dihydro-1h-indol-3-yl-acetic-acid-2/p-915919][26]

  • Oxindole-3-acetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Oxindole-3-acetic-acid][27]

Sources

Exploratory

An In-depth Technical Guide on the Synthesis and Potential Significance of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic Acid

Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to inte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This heterocyclic compound, first isolated from the plant Uncaria tomentosa, is the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Oxindole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[1][3][4][5] The versatility of the oxindole ring system, particularly the reactivity of the C3 position, allows for the introduction of various substituents, leading to a broad chemical space for drug discovery and development.[6][7][8]

This technical guide provides a comprehensive overview of a specific oxindole derivative, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. While specific literature on the discovery and biological activity of this particular compound is not extensively available, this guide will present a plausible and scientifically grounded synthetic pathway, detailed experimental protocols, and a discussion of its potential significance based on the well-established biological activities of structurally related oxindole acetic acids. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and exploration of novel oxindole-based compounds.

Physicochemical Properties

A summary of the known physicochemical properties of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is presented in the table below. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
CAS Number 915919-65-2
Appearance Solid
Hazard Classification Acute Toxicity 4, Oral

Proposed Synthetic Pathway

The synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid can be envisioned through a multi-step sequence, commencing with the formation of the core 4,7-dimethyloxindole ring, followed by the introduction of the acetic acid side chain at the C3 position. The proposed pathway is outlined below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4,7-Dimethyloxindole cluster_1 Step 2: Introduction of the Acetic Acid Moiety cluster_2 Step 3: Hydrolysis 2,5-Dimethylaniline 2,5-Dimethylaniline N-(2,5-dimethylphenyl)-2-chloroacetamide N-(2,5-dimethylphenyl)-2-chloroacetamide 2,5-Dimethylaniline->N-(2,5-dimethylphenyl)-2-chloroacetamide Chloroacetyl chloride, NaHCO₃, DCM 4,7-Dimethyloxindole 4,7-Dimethyloxindole N-(2,5-dimethylphenyl)-2-chloroacetamide->4,7-Dimethyloxindole Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate 4,7-Dimethyloxindole->Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate 1. NaH, THF 2. Ethyl bromoacetate (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate->(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid LiOH, THF/H₂O

Caption: Proposed three-step synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. These are based on established methodologies for similar transformations and should be adapted and optimized by the practicing chemist.

Step 1: Synthesis of 4,7-Dimethyloxindole

This two-part step involves the acylation of 2,5-dimethylaniline followed by a palladium-catalyzed intramolecular C-H functionalization to form the oxindole ring.

Part A: Synthesis of N-(2,5-dimethylphenyl)-2-chloroacetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylaniline (10.0 g, 82.5 mmol) in dichloromethane (DCM, 100 mL).

  • Addition of Base: Add sodium bicarbonate (13.8 g, 165 mmol) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (10.2 g, 90.8 mmol) in DCM (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water to afford N-(2,5-dimethylphenyl)-2-chloroacetamide as a white solid.

Part B: Palladium-Catalyzed Cyclization to 4,7-Dimethyloxindole

This procedure is adapted from a general method for oxindole synthesis via palladium-catalyzed C-H functionalization.[9]

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-(2,5-dimethylphenyl)-2-chloroacetamide (5.0 g, 25.3 mmol), palladium(II) acetate (0.28 g, 1.26 mmol), tri(tert-butyl)phosphine (0.51 g, 2.53 mmol), and sodium tert-butoxide (3.65 g, 38.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (50 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (50 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 4,7-dimethyloxindole.

Step 2: Synthesis of Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

This step involves the alkylation of the 4,7-dimethyloxindole at the C3 position.

  • Reaction Setup: To a solution of 4,7-dimethyloxindole (2.0 g, 12.4 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.55 g, 13.6 mmol) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (2.28 g, 13.6 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL). Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate.

Step 3: Hydrolysis to (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10][11]

  • Reaction Setup: Dissolve ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (1.5 g, 6.06 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (0.51 g, 12.1 mmol) to the solution and stir at room temperature for 4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Potential Significance and Biological Context

While (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid has not been extensively studied, the oxindole acetic acid scaffold is present in a number of biologically active molecules. The structural features of the target molecule, namely the dimethylated benzene ring and the acetic acid side chain at the C3 position, suggest several avenues for potential biological activity.

Biological_Significance cluster_core Core Scaffold cluster_activities Potential Biological Activities Oxindole Acetic Acid Core Oxindole Acetic Acid Core Anti-inflammatory Anti-inflammatory Oxindole Acetic Acid Core->Anti-inflammatory COX/5-LOX Inhibition Anticancer Anticancer Oxindole Acetic Acid Core->Anticancer Kinase Inhibition Antioxidant Antioxidant Oxindole Acetic Acid Core->Antioxidant Radical Scavenging Antimicrobial Antimicrobial Oxindole Acetic Acid Core->Antimicrobial Enzyme Inhibition

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid represents a novel investigational molecule built upon the privileged o...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid represents a novel investigational molecule built upon the privileged oxindole scaffold. While direct biological data for this specific compound is not yet publicly available, its structural class is a wellspring of therapeutic innovation, with numerous derivatives established as potent modulators of critical disease pathways. This whitepaper will, therefore, serve as an in-depth technical guide, hypothesizing and detailing a strategic framework for the identification and validation of its potential therapeutic targets. By leveraging the extensive knowledge base surrounding oxindole derivatives, we will outline a logical, multi-pronged experimental approach to rapidly elucidate the mechanism of action and therapeutic promise of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific precedent.

Introduction: The Oxindole Scaffold - A Proven Pharmacophore

The oxindole core is a prominent heterocyclic motif found in a variety of natural alkaloids and has been extensively utilized in medicinal chemistry to generate compounds with a broad spectrum of biological activities. Marketed drugs such as Sunitinib and Nintedanib, both potent tyrosine kinase inhibitors used in oncology, feature the oxindole scaffold, underscoring its clinical significance. The versatility of the oxindole ring system allows for diverse chemical modifications, leading to compounds that can act as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3]

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, with its unique dimethyl substitution pattern on the oxindole core and an acetic acid moiety at the 3-position, presents an intriguing candidate for drug discovery. The acetic acid side chain, in particular, suggests a potential for interaction with binding sites that accommodate acidic groups, such as those in certain enzymes or receptors.

Hypothesized Therapeutic Target Classes

Based on the established activities of structurally related oxindole derivatives, we can postulate several high-probability target classes for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Protein Kinases

A significant number of oxindole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.[1][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): These receptor tyrosine kinases are key drivers of angiogenesis and tumor growth. The discovery of Sunitinib, a multi-kinase inhibitor targeting VEGFR and PDGFR, highlights the potential of the oxindole scaffold to inhibit these targets.[4]

  • Other Kinase Families: The broad inhibitory profile of many oxindole-based compounds suggests that a comprehensive kinase screen is warranted.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an immunosuppressive enzyme that plays a critical role in tumor immune escape. Several oxindole derivatives have been identified as potent and selective inhibitors of IDO1, making this an attractive target for cancer immunotherapy.[5] The structural similarity of our lead compound to these known inhibitors makes IDO1 a high-priority candidate.

Enzymes of the Arachidonic Acid Pathway (COX/5-LOX)

Certain oxindole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

A Strategic Framework for Target Identification and Validation

To systematically investigate the therapeutic potential of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, we propose a phased experimental approach, beginning with broad screening and progressing to specific target validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential protein interactors of the compound without preconceived bias.

This powerful technique involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from cell lysates.

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe: Synthesize a derivative of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, structurally similar but biologically inactive, should also be prepared.

  • Cell Lysate Preparation: Prepare lysates from relevant human cell lines (e.g., a panel of cancer cell lines, immune cells).

  • Affinity Chromatography: Incubate the cell lysates with the affinity matrix and the control matrix in parallel.

  • Washing and Elution: Stringently wash the matrices to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the active and control matrices to identify specific interactors.

Causality Behind Experimental Choices: This unbiased approach can reveal novel and unexpected targets, providing a broad overview of the compound's interactome.

Phase 2: Hypothesis-Driven Target Validation

Based on the findings from Phase 1 and the known activities of the oxindole class, this phase focuses on validating interactions with specific, hypothesized targets.

A broad-panel kinase screen is essential to determine the compound's selectivity and potency against a wide range of kinases.

Step-by-Step Methodology:

  • Compound Submission: Submit (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Primary Screen: Initially screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value.

Data Presentation:

Target KinaseIC50 (µM)
VEGFR2TBD
PDGFRβTBD
...TBD

Causality Behind Experimental Choices: This provides a rapid and comprehensive assessment of the compound's activity against a major class of drug targets, and the selectivity profile is crucial for predicting potential therapeutic efficacy and off-target effects.

This biochemical assay directly measures the enzymatic activity of IDO1 in the presence of the test compound.

Step-by-Step Methodology:

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), and necessary cofactors.

  • Assay Procedure: In a 96-well plate, combine the IDO1 enzyme, the test compound at various concentrations, and initiate the reaction by adding L-tryptophan.

  • Detection: After a defined incubation period, measure the production of N-formylkynurenine, a product of the IDO1-catalyzed reaction, typically by spectrophotometry.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: This is a direct and quantitative method to assess the compound's inhibitory potential against a high-priority, non-kinase target.

Phase 3: Cellular and Functional Validation

The final phase aims to confirm the compound's activity in a cellular context and link target engagement to a functional outcome.

Cellular thermal shift assays (CETSA) or nanoBRET™ target engagement assays can be employed to confirm that the compound binds to its intended target within intact cells.

  • Anti-proliferative Assays: Assess the compound's ability to inhibit the growth of cancer cell lines known to be dependent on the identified target kinases.

  • Kynurenine Production Assay in Cells: Measure the compound's ability to inhibit IDO1 activity in cancer cells that express the enzyme.

  • Anti-inflammatory Assays: Evaluate the compound's effect on the production of pro-inflammatory mediators in relevant cell types (e.g., macrophages).

Visualizing Workflows and Pathways

Target Identification and Validation Workflow

G cluster_0 Phase 1: Unbiased Identification cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Cellular & Functional Validation Affinity-Based\nChemical Proteomics Affinity-Based Chemical Proteomics LC-MS/MS Analysis LC-MS/MS Analysis Affinity-Based\nChemical Proteomics->LC-MS/MS Analysis Putative Target List Putative Target List LC-MS/MS Analysis->Putative Target List Validated Targets Validated Targets Putative Target List->Validated Targets Broad-Panel\nKinase Screen Broad-Panel Kinase Screen IC50 Determination IC50 Determination Broad-Panel\nKinase Screen->IC50 Determination Validated Kinase Targets Validated Kinase Targets IC50 Determination->Validated Kinase Targets IC50 Determination->Validated Targets Validated Kinase Targets->Validated Targets IDO1 Biochemical\nAssay IDO1 Biochemical Assay IDO1 Biochemical\nAssay->IC50 Determination COX/5-LOX\nBiochemical Assays COX/5-LOX Biochemical Assays COX/5-LOX\nBiochemical Assays->IC50 Determination Cellular Target\nEngagement (e.g., CETSA) Cellular Target Engagement (e.g., CETSA) Validated Targets->Cellular Target\nEngagement (e.g., CETSA) Functional Cellular\nAssays (e.g., Proliferation) Functional Cellular Assays (e.g., Proliferation) Validated Targets->Functional Cellular\nAssays (e.g., Proliferation)

Caption: A strategic workflow for target identification and validation.

Hypothesized Signaling Pathway Inhibition

G Growth Factor Growth Factor RTK (VEGFR/PDGFR) RTK (VEGFR/PDGFR) Growth Factor->RTK (VEGFR/PDGFR) PI3K PI3K RTK (VEGFR/PDGFR)->PI3K Compound Compound Compound->RTK (VEGFR/PDGFR) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Angiogenesis Proliferation & Angiogenesis mTOR->Proliferation & Angiogenesis

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a novel chemical entity, its core oxindole structure provides a strong foundation for hypothesizing its therapeutic potential. The proposed strategic framework, combining unbiased proteomics with hypothesis-driven biochemical and cellular assays, offers a robust and efficient path to elucidating its mechanism of action and identifying its primary therapeutic targets. This comprehensive approach will enable a thorough evaluation of its potential as a next-generation therapeutic agent in oncology, inflammation, or immunology.

References

  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Retrieved from [Link]

  • Paul, S., Roy, A., Deka, S. J., Panda, S., Srivastava, G. N., Trivedi, V., & Manna, D. (2020). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Medicinal Chemistry, 11(10), 1163–1170. Retrieved from [Link]

  • (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry. Retrieved from [Link]

  • Khetmalis, Y. M., Shivani, M., Murugesan, S., & Chandra Sekhar, K. V. G. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Retrieved from [Link]

  • PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. Retrieved from [Link]

  • Hassan, G. S., Abdel-Wahab, B. F., El-Gazzar, M. G., Awad, G. E. A., & El-Enin, M. A. A. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Journal of Pharmaceutical Sciences, 10(1), 47. Retrieved from [Link]

  • Lee, J. Y., Kim, H. J., Lee, J. Y., Kim, J., Lee, Y., & Chun, W. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 4930. Retrieved from [Link]

  • PubChem. (n.d.). Oxindole-3-acetic acid. Retrieved from [Link]

  • Lesyk, R., Kryshchyshyn-Dylevych, A., & Kaminskyy, D. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 391. Retrieved from [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. Retrieved from [Link]

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Exploratory

A Technical Guide to the In Vitro Evaluation of Novel Oxindole Derivatives: A Case Study of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Abstract The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide presents a comprehensive, technically detailed framework for the initial in vitro evaluation of novel oxindole derivatives, using the specified compound (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (herein referred to as "DM-OAA") as a representative case study. While DM-OAA is not extensively characterized in public literature, its structure suggests potential as a modulator of key cellular pathways. This document provides a logical, stepwise cascade of experiments designed to thoroughly characterize a new chemical entity from fundamental physicochemical properties to initial mechanistic insights. We detail field-proven protocols for assessing purity, solubility, cellular toxicity, and target engagement, emphasizing the rationale behind experimental choices and the inclusion of self-validating controls to ensure data integrity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a robust roadmap for advancing novel small molecules from synthesis to biological validation.[3]

Introduction: The Oxindole Scaffold as a Privileged Structure

The 2-oxindole core, a bicyclic structure containing a fused benzene and pyrrolidin-2-one ring, is a cornerstone of modern drug discovery.[1] Its prevalence in natural products and its synthetic tractability have made it a frequent starting point for the development of potent and selective therapeutic agents.[2] A key feature of the oxindole scaffold is its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions, allowing for the fine-tuning of binding affinity and selectivity.[3] Modifications at the C3, N1, and benzene ring positions have yielded a diverse array of compounds with activities against targets such as protein kinases, proteases, and metabolic enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[4]

The compound of interest, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (DM-OAA), is a C3-substituted oxindole. The acetic acid moiety introduces a carboxylic acid group, which can serve as a key interaction point (e.g., a hydrogen bond donor/acceptor or for salt bridge formation), while the dimethyl substitutions on the aromatic ring can influence steric interactions and lipophilicity. This guide outlines a systematic approach to unlock the therapeutic potential of DM-OAA and similar novel structures.

Stage 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough physicochemical characterization of the test compound is mandatory. This stage ensures the quality and integrity of the compound and informs the design of all subsequent biological assays.[5] Key parameters include purity, identity, solubility, and lipophilicity, which collectively impact a compound's potential for bioavailability and its behavior in aqueous assay environments.[6][7]

Purity and Identity Confirmation
  • Rationale: Impurities can confound biological data, leading to false positives or negatives. Confirming the molecular weight and structure ensures that the observed activity is attributable to the intended molecule.

  • Protocol:

    • High-Performance Liquid Chromatography (HPLC): Assess purity by injecting the compound onto a C18 reverse-phase column and eluting with a water/acetonitrile gradient. Purity should be >95% as determined by UV absorbance peak area.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight. For DM-OAA, the expected monoisotopic mass is 219.09 g/mol .[8]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the precise chemical structure and ensure it is consistent with the proposed (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid structure.

Aqueous Solubility
  • Rationale: Poor solubility can lead to compound precipitation in assays, causing inaccurate concentration measurements and artifacts. Knowing the solubility limit is critical for preparing accurate stock solutions and defining the top concentration for biological testing.

  • Protocol (Thermodynamic Solubility):

    • Add an excess of solid DM-OAA to phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the suspension at room temperature for 24 hours to reach equilibrium.

    • Centrifuge to pellet the undissolved solid.

    • Analyze the supernatant by HPLC with a standard curve to quantify the concentration of the dissolved compound.

Lipophilicity (LogD)
  • Rationale: The distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is a key predictor of a molecule's ability to cross cellular membranes. It influences absorption, distribution, and intracellular target engagement.

  • Protocol (Shake-Flask Method):

    • Prepare a solution of DM-OAA in PBS-saturated n-octanol.

    • Mix this with an equal volume of n-octanol-saturated PBS (pH 7.4).

    • Shake vigorously to allow for partitioning, then let the layers separate (centrifugation can assist).

    • Measure the concentration of DM-OAA in both the aqueous and octanol layers via HPLC.

    • Calculate LogD₇.₄ as log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

PropertyTarget ValueSignificance
Purity > 95%Ensures observed activity is from the target compound.
Identity Matches expected MW & StructureConfirms the correct molecule is being tested.
Aqueous Solubility > 50 µM in PBSDefines the upper limit for reliable biological testing.
LogD at pH 7.4 1 - 3Predicts membrane permeability and potential for oral absorption.

Stage 2: In Vitro Cytotoxicity Profiling

The initial biological evaluation should assess the compound's general effect on cell viability. This step is crucial for identifying a suitable concentration range for subsequent, more specific mechanistic assays and for flagging any non-specific cytotoxicity that could preclude further development.

  • Causality: A potent compound is only useful if it has a therapeutic window—meaning it affects its target at concentrations lower than those that cause general cell death. By testing against both a cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney), we can obtain a preliminary measure of selectivity. The CellTiter-Glo® assay is chosen for its high sensitivity and simple "add-mix-measure" protocol, which quantifies ATP as an indicator of metabolically active, viable cells.[9][10] This method is often considered more robust than colorimetric assays like MTT, which can be subject to interference from certain chemical compounds.[11][12]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Plate A549 and HEK293 cells in separate white, clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DM-OAA in DMSO, starting from a 1000X stock of the desired top concentration (e.g., 100 mM for a top final concentration of 100 µM).

  • Cell Dosing: Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the appropriate wells. Include wells with cells only (no treatment) and wells with a known cytotoxic agent (e.g., 10 µM Staurosporine) as a positive control.

  • Incubation: Return plates to the incubator for 72 hours.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with vehicle-treated cells as 100% viability and wells with no cells as 0%. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Representative Data Presentation
Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)
A549 (Cancer) DM-OAA25.53.1
HEK293 (Non-cancerous) DM-OAA79.8-
A549 (Cancer) Staurosporine0.01-
This table presents hypothetical data for illustrative purposes.

Stage 3: Target Deconvolution and Mechanistic Elucidation

With a defined therapeutic window, the next logical step is to identify the molecular target(s) of DM-OAA. The oxindole scaffold is a well-known "kinase hinge-binder." Therefore, a hypothesis-driven approach focusing on the kinome is a cost-effective and high-probability starting point.

Workflow for Target Identification

G cluster_0 Hypothesis-Driven Approach A DM-OAA (Active Concentration Range Defined) B Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) A->B Rationale: Oxindole is a known kinase scaffold C Identify Primary Hits (% Inhibition > 70%) B->C D Biochemical IC₅₀ Determination (Confirms Potency) C->D Validate & Quantify E Cellular Target Engagement (CETSA) D->E Confirm in-cell binding F Downstream Pathway Analysis (Western Blot) E->F Confirm functional effect

Caption: Workflow for identifying and validating the molecular target of DM-OAA.

Protocol: Broad-Spectrum Kinase Panel Screen
  • Rationale: To efficiently survey a large portion of the human kinome and identify potential high-affinity targets.[13][14] Commercial services offer panels of hundreds of purified kinases, providing a rapid and comprehensive initial screen.[15]

  • Methodology:

    • Submit DM-OAA to a commercial vendor (e.g., Reaction Biology, Promega).

    • Request a primary screen against their largest available kinase panel (e.g., >400 kinases) at a single high concentration of DM-OAA (e.g., 1 µM or 10 µM), typically near the cellular IC₅₀.

    • The vendor will perform in vitro kinase activity assays (e.g., radiometric or luminescence-based) in the presence of the compound.

    • Results are reported as percent inhibition relative to a vehicle control. Hits are typically defined as kinases showing >70% inhibition.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation
  • Rationale: A positive result in a biochemical kinase assay does not guarantee the compound engages the target inside a cell. CETSA provides direct evidence of target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.[16][17][18]

  • Methodology:

    • Cell Treatment: Culture A549 cells and treat them with either vehicle (DMSO) or a saturating concentration of DM-OAA (e.g., 50 µM) for 2 hours.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble, stable proteins. Analyze the amount of the specific target kinase (identified from the panel screen) remaining in the soluble fraction at each temperature using Western Blot or ELISA.

    • Interpretation: A shift in the melting curve to a higher temperature in the DM-OAA-treated samples compared to the vehicle control confirms that the compound binds to and stabilizes the target protein in intact cells.[19]

Protocol: Western Blot for Downstream Pathway Modulation
  • Rationale: To confirm that target engagement by DM-OAA leads to a functional consequence, we can measure the phosphorylation status of a known downstream substrate of the target kinase.[20] A decrease in substrate phosphorylation provides strong evidence for an inhibitory mechanism of action.

  • Methodology:

    • Cell Treatment: Treat A549 cells with increasing concentrations of DM-OAA (e.g., 0.1, 1, 10, 25 µM) for a defined period (e.g., 4 hours). Include vehicle control.

    • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[22] Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-ERK) to ensure equal protein loading.

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAF RAF Kinase Receptor->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor DM-OAA Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK pathway by DM-OAA at MEK kinase.

Conclusion

This technical guide provides a rigorous, multi-stage framework for the initial in vitro characterization of the novel oxindole compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. By systematically progressing from foundational physicochemical analysis to broad cytotoxicity profiling and finally to hypothesis-driven target identification and validation, researchers can efficiently generate a comprehensive data package. This logical workflow, grounded in established and robust methodologies, ensures that the resulting data is reliable, interpretable, and sufficient to make a clear go/no-go decision for advancing the compound into further preclinical development. The principles and protocols outlined herein are broadly applicable to the evaluation of other novel small molecule drug candidates.

References

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Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

An In-Depth Technical Guide to the Synthesis of Ester and Amide Derivatives from (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid Authored by: A Senior Application Scientist This document provides detailed appli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ester and Amide Derivatives from (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Authored by: A Senior Application Scientist

This document provides detailed application notes and validated protocols for the synthesis of ester and amide derivatives from the core scaffold, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. The oxindole-3-acetic acid framework is a privileged structure in medicinal chemistry, and its derivatization is a key strategy in the exploration of new therapeutic agents.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the practical "how" and the critical "why" behind the selected synthetic methodologies.

The parent compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2), possesses a reactive carboxylic acid moiety, which is the primary handle for derivatization.[4][5] Our focus will be on two fundamental and high-utility transformations: esterification to generate various alkyl esters and amide bond formation via carbodiimide coupling to produce a diverse library of amides.

Part 1: Strategic Overview of Derivatization

The synthetic approach hinges on leveraging the carboxylic acid group. By converting this functional group into esters or amides, we can systematically modify the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery programs.

G cluster_ester Esterification cluster_amide Amidation A (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL) acetic acid B Ester Derivatives A->B  R-OH, H+ cat. C Amide Derivatives A->C  R-NH2, Coupling Agent D Fischer-Speier Esterification E EDC/NHS Coupling G Fischer Esterification Mechanism start Carboxylic Acid + H+ activated Protonated Carbonyl start->activated Protonation tetrahedral Tetrahedral Intermediate activated->tetrahedral + R'-OH (Nucleophilic Attack) proton_transfer Protonated -OH Group tetrahedral->proton_transfer Proton Transfer ester_protonated Protonated Ester proton_transfer->ester_protonated - H2O (Elimination) product Ester Product ester_protonated->product - H+ (Deprotonation)

Caption: Fischer Esterification Mechanism.

Detailed Protocol: Synthesis of Methyl (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetate

Materials:

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (e.g., 2.19 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL). The alcohol serves as both reactant and solvent.

  • Stir the suspension until the starting material is partially dissolved. Place the flask in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 mL, ~20 drops) to the stirring mixture. Caution: The addition is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. [6][7] c. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (30 mL). [7]Caution: CO₂ evolution occurs during the bicarbonate wash. Vent the funnel frequently.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure methyl ester.

Part 3: Synthesis of Amide Derivatives via EDC/NHS Coupling

Mechanistic Rationale and Causality

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature because a rapid acid-base reaction occurs first, forming a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) system is a highly efficient and widely used method for amide bond formation. [8][9] The mechanism is a two-stage process that improves reaction efficiency:

  • Carboxylic Acid Activation: EDC, a "zero-length" crosslinker, reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. [9][10]This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and lower the yield.

  • Stable Intermediate Formation: To prevent hydrolysis, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. [10][11][12]This semi-stable intermediate allows for a more controlled and efficient subsequent reaction with the amine.

  • Amide Formation: The primary amine attacks the NHS ester, displacing the NHS group to form a stable amide bond. [11]The water-soluble urea byproduct from EDC and the released NHS can be easily removed during aqueous work-up. [10]

G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Unstable) A->C + B EDC B->C E Amine-Reactive NHS Ester (Stable) C->E + H Isourea Byproduct C->H Hydrolysis (Side Reaction) D NHS D->E G Amide Product (R-CONH-R') E->G + I Released NHS E->I Displaced F Primary Amine (R'-NH2) F->G

Caption: EDC/NHS Amidation Mechanism.

Detailed Protocol: Synthesis of N-Benzyl-2-(4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Materials:

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

  • EDC hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (1.10 g, 5.0 mmol) in anhydrous DMF (25 mL).

  • Add NHS (0.63 g, 5.5 mmol, 1.1 eq) and EDC·HCl (1.05 g, 5.5 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Amine Addition: In a separate vial, dissolve benzylamine (0.59 g, 5.5 mmol, 1.1 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture.

  • Add DIPEA (1.05 mL, 6.0 mmol, 1.2 eq) to the reaction flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL) and ethyl acetate (75 mL). b. Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (40 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure amide product.

Part 4: Data Summary and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point (MP) analysis.

Table 1: Representative Synthesis Data and Expected Characterization

ParameterStarting MaterialMethyl Ester DerivativeN-Benzyl Amide Derivative
IUPAC Name (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acidMethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetateN-Benzyl-2-(4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Formula C₁₂H₁₃NO₃ [4]C₁₃H₁₅NO₃C₁₉H₂₀N₂O₂
MW ( g/mol ) 219.24 [4][13]233.26308.38
Typical Yield N/A85-95%70-90%
Appearance Off-white solidWhite to pale yellow solidWhite solid
Hypothetical ¹H NMR (δ, ppm) Aromatic (2H), CH (1H), CH₂ (2H), CH₃ (6H), NH (1H), COOH (1H)Aromatic (2H), OCH₃ (3H), CH (1H), CH₂ (2H), CH₃ (6H), NH (1H)Aromatic (7H), Benzyl CH₂ (2H), CH (1H), CH₂ (2H), CH₃ (6H), Amide NH (1H), Indole NH (1H)
Hypothetical ¹³C NMR (δ, ppm) C=O (amide), C=O (acid), Aromatic (6C), CH, CH₂, CH₃ (x2)C=O (amide), C=O (ester), OCH₃, Aromatic (6C), CH, CH₂, CH₃ (x2)C=O (amide, x2), Aromatic (12C), Benzyl CH₂, CH, CH₂, CH₃ (x2)

Note: Hypothetical NMR shifts are based on general chemical shift regions for oxindole and related structures. Actual values must be determined experimentally.[14][15][16][17]

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  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from ResearchGate. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from operachem.com. [Link]

  • Chen, H., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 6(96), 93961-93969. [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from orgsyn.org. [Link]

  • Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 30970-30983. [Link]

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  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from spherotech.com. [Link]

  • Kapiller-Dezsőfi, R., & Volk, B. (2004). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28(10), 1214-1220. [Link]

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  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
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  • National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from mdpi.com. [Link]

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  • Ueda, S., Okada, T., & Nagasawa, H. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications. Supporting Information. [Link]

  • Oakwood Chemical. (n.d.). (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. Retrieved from oakwoodchemical.com. [Link]

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  • Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxoindole-3-acetic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from ResearchGate. [Link]

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  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Retrieved from angenechemical.com. [Link]

  • MDPI. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Retrieved from mdpi.com. [Link]

Sources

Application

Topic: The Strategic Use of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in the Synthesis of Multi-Targeted Kinase Inhibitors

An Application Note for Researchers and Drug Development Professionals This guide provides an in-depth technical overview of the application of functionalized oxindole scaffolds, specifically focusing on the potential of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the application of functionalized oxindole scaffolds, specifically focusing on the potential of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid , in the rational design and synthesis of potent kinase inhibitors for oncology research.

The Oxindole Scaffold: A Privileged Core in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate numerous cellular processes, including proliferation, migration, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Within the vast landscape of medicinal chemistry, the oxindole motif has emerged as a "privileged scaffold" due to its ability to form key interactions within the ATP-binding site of various kinases.[1][3] This structural framework is present in numerous approved and clinical-stage anti-cancer agents, highlighting its versatility and importance in drug discovery.[2][4]

The 2-oxindole core typically acts as a hydrogen bond donor and acceptor, effectively anchoring the small molecule inhibitor to the hinge region of the kinase domain.[4] Substitutions on the oxindole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The user-specified molecule, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid , represents a highly valuable and strategically functionalized building block. The dimethyl substitutions can enhance binding affinity and modulate metabolic stability, while the acetic acid handle at the C3 position provides a versatile point for synthetic elaboration or direct interaction with the target protein.

This application note will use the well-characterized multi-targeted tyrosine kinase inhibitor, SU6668 (Orantinib) , as a representative example to illustrate the synthetic strategies and biological context relevant to this class of compounds. SU6668 is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are key drivers of tumor angiogenesis and growth.[5][6]

Physicochemical Properties of the Core Scaffold

The properties of the starting scaffold are crucial for planning synthetic routes and predicting the characteristics of the final compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[7]
Molecular Weight 219.24 g/mol [7][8]
Topological Polar Surface Area 66.4 Ų[8]
Complexity 315[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]
CAS Number 915919-65-2[8]

Synthetic Strategy: From Building Block to Potent Inhibitor

The synthesis of many oxindole-based kinase inhibitors, including the class represented by SU6668, typically culminates in a Knoevenagel-type condensation. This key reaction joins the activated C3 position of an oxindole ring with an aldehyde, often on a pyrrole or similar heterocyclic system.

General Synthetic Workflow

The overall logic involves the preparation of two key fragments: a substituted 2-oxindole and a functionalized pyrrole aldehyde. These fragments are then coupled in the final step to generate the target 3-alkenyl-oxindole inhibitor.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 Substituted Aniline A2 Functionalized Oxindole (e.g., 4,7-dimethyl-2-oxindole) A1->A2 Cyclization C1 Target Kinase Inhibitor (e.g., SU6668 analogue) A2->C1 Knoevenagel Condensation (Base, Solvent) B1 Pyrrole Precursor B2 Pyrrole Aldehyde B1->B2 Vilsmeier-Haack or equivalent formylation B2->C1 G Ligand Growth Factors (VEGF, PDGF, FGF) Receptor Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) Ligand->Receptor Binds Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Activates Inhibitor (4,7-Dimethyl-Oxindole) Analogue Inhibitor->Dimer INHIBITS RAS RAS/MAPK Pathway Dimer->RAS Phosphorylates & Activates PI3K PI3K/AKT Pathway Dimer->PI3K Phosphorylates & Activates Output Cell Proliferation Angiogenesis Survival RAS->Output PI3K->Output

Sources

Method

Application Notes and Protocols for the Dissolution of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Introduction (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a synthetic derivative of the oxindole class of compounds, which are of significant interest in biomedical research and drug discovery due to thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a synthetic derivative of the oxindole class of compounds, which are of significant interest in biomedical research and drug discovery due to their diverse biological activities. The efficacy and reproducibility of in vitro and in vivo experiments involving this compound are critically dependent on its proper dissolution and the preparation of stable, homogenous solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively dissolve and formulate (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid for various experimental applications.

The inherent physicochemical properties of this compound, particularly its acidic nature and likely poor aqueous solubility, necessitate a systematic approach to solvent selection and solution preparation. This document outlines detailed protocols, explains the rationale behind each step, and offers guidance on troubleshooting common challenges, thereby ensuring the scientific integrity and validity of experimental outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is fundamental to developing an effective dissolution strategy. The key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
AppearanceSolid
Predicted pKa~4.2 (estimated based on similar structures)
Aqueous SolubilityPoor (predicted)[1]
Organic Solvent SolubilitySoluble in polar organic solvents like DMSO and ethanol[1][2]

The presence of a carboxylic acid moiety suggests that the compound is a weak acid. Its solubility in aqueous solutions is expected to be highly dependent on the pH.[1] At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be in its ionized, more soluble carboxylate form.

Dissolution Workflow: A Strategic Approach

The following diagram illustrates a logical workflow for determining the optimal dissolution strategy for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, progressing from initial solvent screening to the preparation of working solutions for specific applications.

DissolutionWorkflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Formulation Start Weigh Compound Test_Solvents Test Solubility in: - DMSO - Ethanol - Aqueous Buffers (pH 7.4) Start->Test_Solvents Soluble_Organic Soluble in Organic Solvent? Test_Solvents->Soluble_Organic Soluble_Aqueous Soluble in Aqueous Buffer? Test_Solvents->Soluble_Aqueous Soluble_Organic->Soluble_Aqueous No Prep_DMSO_Stock Prepare High-Concentration Stock in DMSO Soluble_Organic->Prep_DMSO_Stock Yes Prep_Aqueous_Stock Prepare Aqueous Stock (pH Adjustment may be needed) Soluble_Aqueous->Prep_Aqueous_Stock Yes InVivo For In Vivo Studies: Formulate with Co-solvents/Vehicles Soluble_Aqueous->InVivo No (Consider pH adjustment) InVitro For In Vitro Assays: Dilute Stock in Culture Medium Prep_DMSO_Stock->InVitro Prep_DMSO_Stock->InVivo Prep_Aqueous_Stock->InVitro Prep_Aqueous_Stock->InVivo

Sources

Application

Application Notes and Protocols: (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid for Fragment-Based Drug Design

Introduction: The Oxindole Scaffold as a Privileged Fragment in Drug Discovery The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Fragment in Drug Discovery

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential. The rigid bicyclic system of the oxindole core provides a well-defined three-dimensional structure that can be strategically decorated with functional groups to probe the binding pockets of proteins. The 3-position of the oxindole ring is particularly amenable to substitution, allowing for the introduction of various side chains to modulate pharmacological activity.

This guide focuses on (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid , a bespoke fragment designed for fragment-based drug discovery (FBDD) campaigns. The incorporation of an acetic acid moiety at the 3-position introduces a key hydrogen bond donor and acceptor, as well as a potential salt bridge-forming group, which can be pivotal for anchoring the fragment to a protein's active site. The dimethyl substitution on the aromatic ring serves to explore specific hydrophobic pockets and can influence the overall physicochemical properties and metabolic stability of the fragment.

These application notes will provide a comprehensive overview of the synthesis, characterization, and strategic implementation of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in FBDD workflows, aimed at identifying and optimizing novel lead compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the title fragment is provided below. These parameters are crucial for assessing its suitability for fragment screening libraries, which typically adhere to the "Rule of Three."

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[3][4]
Molecular Weight 219.24 g/mol [3][4]
CAS Number 915919-65-2[3][4]
Appearance Solid[3]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]
Topological Polar Surface Area 66.4 Ų[5]

Proposed Synthesis Protocol

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular C-H Functionalization cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrolysis A 3,6-Dimethylaniline C 2-Chloro-N-(3,6-dimethylphenyl)acetamide A->C Et3N, DCM, 0 °C to rt B Chloroacetyl chloride B->C D 2-Chloro-N-(3,6-dimethylphenyl)acetamide E 4,7-Dimethyloxindole D->E Pd(OAc)2, P(tBu)2Biph, Et3N, Toluene, 110 °C F 4,7-Dimethyloxindole H Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate F->H NaH, THF, 0 °C to rt G Ethyl bromoacetate G->H I Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate J (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid I->J LiOH, THF/H2O, rt

Caption: Proposed four-step synthesis of the title fragment.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(3,6-dimethylphenyl)acetamide

  • To a solution of 3,6-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-N-(3,6-dimethylphenyl)acetamide.

Step 2: Synthesis of 4,7-Dimethyloxindole

  • To a solution of 2-chloro-N-(3,6-dimethylphenyl)acetamide (1.0 eq) in toluene, add palladium(II) acetate (0.05 eq), 2-(di-tert-butylphosphino)biphenyl (0.1 eq), and triethylamine (2.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4,7-dimethyloxindole.

Step 3: Synthesis of Ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4,7-dimethyloxindole (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12 hours and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 4: Synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

  • To a solution of ethyl (4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (3.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized fragment should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Application in Fragment-Based Drug Design

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is an ideal candidate for screening against a variety of protein targets, particularly those with well-defined binding pockets that can accommodate the oxindole scaffold and form interactions with the carboxylic acid moiety.

Potential Protein Target Classes

Based on the known biological activities of oxindole and indole derivatives, this fragment is well-suited for screening against:

  • Protein Kinases: The oxindole core is a known hinge-binding motif for many kinases.[1][2][3][8] The acetic acid side chain can be oriented to interact with the solvent-exposed region or form additional interactions within the ATP-binding pocket.

  • Bcl-2 Family Proteins: Indole derivatives have been identified as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[9] The fragment could potentially bind in the BH3 groove.

  • Matrix Metalloproteinases (MMPs): Indole-based fragments have been successfully developed into potent MMP inhibitors.[10] The carboxylic acid can chelate the catalytic zinc ion.

  • Tropomyosin-related kinase receptor A (TrkA): Substituted indoles have been explored as selective inhibitors of TrkA for the treatment of pain.[11]

Fragment Screening Workflow

A typical FBDD campaign utilizing this fragment would follow the workflow outlined below. The use of orthogonal biophysical techniques is highly recommended to ensure the validation of true binding events.[12][13]

FBDD_Workflow A Primary Screen (e.g., Thermal Shift, SPR) B Hit Confirmation & Validation (e.g., NMR, ITC) A->B Identified Hits C Structural Biology (X-ray Crystallography or NMR) B->C Validated Binders D Structure-Activity Relationship (SAR) by Chemical Elaboration C->D Binding Mode Information E Lead Optimization D->E Potent Analogs

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Biophysical Screening

Detailed protocols for primary and secondary screening techniques are provided below.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting binding events in real-time.[4][13][14]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Fragment Solution Preparation: Prepare a stock solution of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in 100% DMSO. Dilute the fragment into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

  • Screening: Inject the fragment solution over the protein-immobilized and reference flow cells. Monitor the change in response units (RU).

  • Data Analysis: Subtract the reference channel signal from the active channel signal. A significant increase in RU upon fragment injection indicates a potential binding event.

  • Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods provide valuable information on fragment binding and can help eliminate false positives from primary screens.[12][13] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Add the fragment to a final concentration of 100-500 µM.

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Protons of the fragment that are in close proximity to the protein will receive saturation and appear as signals in the STD spectrum. The presence of these signals confirms binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the protein-fragment complex provides invaluable information for structure-based drug design.[4][5][10]

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the purified protein in the presence of the fragment (typically at a 5-10 fold molar excess).

    • Soaking: Soak pre-grown crystals of the apo-protein in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Analysis: Analyze the electron density maps to confirm the binding of the fragment and to elucidate its binding mode and key interactions with the protein.

Hit-to-Lead Elaboration Strategy

Once the binding of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is confirmed and its binding mode is elucidated, the next step is to elaborate the fragment into a more potent lead compound.

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Elaboration Strategies cluster_2 Lead Compound A (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid B Fragment Growing A->B Explore adjacent pockets C Fragment Linking A->C Combine with another fragment D Fragment Merging A->D Incorporate features of other hits E High-Affinity Ligand B->E C->E D->E

Caption: Strategies for elaborating a fragment hit into a lead compound.

  • Fragment Growing: Based on the structural information, synthesize analogs of the fragment that extend into adjacent binding pockets to form additional favorable interactions. For example, the carboxylic acid could be converted to an amide to probe for new hydrogen bonding partners.

  • Structure-Activity Relationship (SAR) Exploration: Systematically modify the fragment to understand the contribution of each functional group to binding. For instance, investigate the effect of altering the position and nature of the substituents on the aromatic ring. The role of the 4,7-dimethyl substitution should be explored by synthesizing analogs with different substitution patterns.[9][11][15]

Conclusion

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid represents a well-designed and synthetically accessible fragment for initiating FBDD campaigns against a range of important drug targets. Its rigid core, strategically placed hydrogen bonding groups, and lipophilic substituents provide a solid foundation for identifying high-quality hits. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery endeavors, from initial screening to lead optimization.

References

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  • Sperry, J. B., & Wright, D. L. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ACS Chemical Biology, 9(6), 1290-1299. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • RSC Publishing. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. RSC Advances. [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. [Link]

  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. [Link]

  • Taylor, S. J., et al. (2011). Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 54(23), 8174-8187. [Link]

  • ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. [Link]

  • El-Damasy, A. K., et al. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 15(9), 2415-2431. [Link]

  • de Souza, N. B., & de Moraes, J. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Future Medicinal Chemistry, 12(10), 945-961. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3025. [Link]

  • McMaster, D. M., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1630-1640. [Link]

  • PubMed Central. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. DARU Journal of Pharmaceutical Sciences, 28(1), 337-351. [Link]

  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 937001. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085. [Link]

  • Murray, C. W., et al. (2010). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(2), 5942-5954. [Link]

  • ResearchGate. (n.d.). SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. [Link]

  • RSC Publishing. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(11), 1805-1835. [Link]

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Method

Application Notes and Protocols: Quantitative Analysis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Introduction: (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a heterocyclic compound with a core indole structure.[1][2][3][4] The accurate quantification of this and similar indole acetic acid derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a heterocyclic compound with a core indole structure.[1][2][3][4] The accurate quantification of this and similar indole acetic acid derivatives is crucial in various stages of drug discovery and development, from early pharmacokinetic studies to final product quality control.[5][6] This document provides detailed application notes and protocols for the robust and reliable quantification of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in both biological matrices (e.g., plasma) and pharmaceutical formulations. The methodologies described herein are grounded in established analytical principles and align with regulatory expectations for bioanalytical method validation.[7][8][9]

PART 1: Methodologies for Quantification

Two primary analytical techniques are presented, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The choice of method will depend on the specific application, sample matrix, and required limits of quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of the target analyte in pharmaceutical formulations and for higher concentration ranges in biological samples.[10][11]

Principle: This method separates the analyte from other components in the sample based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[12] Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength.[10][13]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[14][15]

  • Mobile Phase: Acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid or formic acid).[11][14]

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid reference standard.

  • HPLC grade solvents.

Protocol 1: Quantification in a Pharmaceutical Formulation (e.g., Tablets)

1. Sample Preparation: a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API). c. Transfer the powder to a volumetric flask and add a suitable dissolution solvent (e.g., methanol or a mixture of mobile phase components).[16] d. Sonicate for a specified time to ensure complete dissolution of the analyte.[16] e. Dilute to the mark with the dissolution solvent and mix thoroughly. f. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v).[14]
  • Flow Rate: 1.0 mL/min.[17]
  • Injection Volume: 20 µL.
  • Column Temperature: 25 °C.[11]
  • Detection Wavelength: Determined by UV scan of the reference standard (typically around 280 nm for indole compounds).[10][14]

3. Calibration and Quantification: a. Prepare a series of calibration standards by diluting a stock solution of the reference standard. b. Inject the calibration standards and the sample solution into the HPLC system. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying low concentrations of the analyte in complex biological matrices like plasma, LC-MS/MS is the gold standard.[5][18][19]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[18] The analyte is first separated from matrix components, then ionized, and specific precursor-to-product ion transitions are monitored for highly selective quantification.[5]

Instrumentation and Reagents:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 or similar analytical column.

  • Mobile Phase: Acetonitrile and water with volatile additives like formic acid or ammonium formate.

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid reference standard.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • LC-MS grade solvents.

Protocol 2: Quantification in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition an SPE cartridge (e.g., C18) with methanol followed by water. b. To 100 µL of plasma sample, add the internal standard. c. Load the sample onto the conditioned SPE cartridge.[20] d. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[21] e. Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase and transfer to an HPLC vial.

2. LC-MS/MS Conditions:

  • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte and the internal standard.[18]

3. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[7][8][22][23] Key validation parameters are summarized in the table below.

PART 2: Method Validation and Data Presentation

Bioanalytical Method Validation Parameters

A summary of typical acceptance criteria for the validation of a bioanalytical method as per FDA guidelines.[7][8]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).
Matrix Effect Assessed to ensure ion suppression or enhancement does not compromise quantification.[18][22]
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, stock solution).
Stability-Indicating Assay

To ensure that the analytical method can accurately measure the active ingredient in the presence of its degradation products, a stability-indicating study should be performed.[24][25][26] This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[15][17] The analytical method should be able to separate the intact drug from any degradation products formed.[15]

PART 3: Visualizations

Experimental Workflow for Quantification in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash spe->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify G Dev Method Development Val Method Validation Dev->Val Selectivity Selectivity Val->Selectivity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Stability Stability Val->Stability Robustness Robustness Val->Robustness

Caption: Key parameters of analytical method validation.

References

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. Available from: [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017-11-30). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. Available from: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025-05-13). Available from: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018-05-25). Available from: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. (2016-10-25). Available from: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available from: [Link]

  • Sample Preparation Techniques for Precision in Analysis - Phenomenex. (2025-05-23). Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023-01-11). Available from: [Link]

  • New FDA Guidance on Bioanalytical Method Validation - Kymos. Available from: [Link]

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  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. Available from: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC - SciSpace. (2012-12-04). Available from: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS - Oxford Academic. (2012-12-04). Available from: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025-04-09). Available from: [Link]

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  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025-08-08). Available from: [Link]

  • Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed. Available from: [Link]

  • Stability-indicating chromatographic methods for the determination of sertindole - PubMed. (2013-06-02). Available from: [Link]

  • Stability indicating assay method (SIAM). Available from: [Link]

  • Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Ta. Available from: [Link]

  • Stability-Indicating Assay - SEP Analytical Labs. Available from: [Link]

  • (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. Available from: [Link]

  • (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID - Angene Chemical. Available from: [Link]

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Available from: [Link]

  • Stability Indicating Assay Method - IJCRT.org. (2023-10-10). Available from: [Link]

  • (PDF) Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography - ResearchGate. (2021-01-17). Available from: [Link]

  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed. (2023-05-16). Available from: [Link]

  • Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method - ResearchGate. (2025-12-20). Available from: [Link]

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Application

Application Notes and Protocols: Experimental Use of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic Acid in Cancer Research

Introduction The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with significant therapeutic potential.[1][2][3] Indole derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with significant therapeutic potential.[1][2][3] Indole derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects. These compounds can modulate various biological pathways crucial to cancer progression, such as cell signaling, cell cycle regulation, tumor vascularization, and DNA repair, and can also induce cellular oxidative stress and apoptosis.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of a novel indole derivative, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (hereafter referred to as DM-IAA), as a potential anticancer agent. While DM-IAA is a specific chemical entity, the principles and protocols outlined herein are broadly applicable to the preclinical assessment of other novel indole-based compounds. The narrative will focus on explaining the rationale behind experimental choices to ensure a thorough understanding of the drug development process.

Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.

1.1. Stock Solution Preparation:

  • Objective: To create a concentrated, stable stock solution for serial dilutions.

  • Protocol:

    • Accurately weigh a precise amount of DM-IAA powder using an analytical balance.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

1.2. Working Solution Preparation:

  • Objective: To prepare diluted solutions of the compound for treating cells.

  • Protocol:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

    • It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments to account for any solvent-induced effects.

In Vitro Evaluation of Anticancer Activity

In vitro assays are fundamental for the initial screening of anticancer compounds, providing insights into their cytotoxic and mechanistic properties.[5][6][7]

Cell Viability and Cytotoxicity Assays

These assays are the first step in evaluating the anticancer potential of a new compound.[8]

2.1.1. MTT/MTS Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to formazan, a colored product.[8][9]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of DM-IAA (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include vehicle control and untreated control wells.

    • MTT/MTS Addition: After the incubation period, add the MTT or MTS reagent to each well and incubate for a specified time (typically 1-4 hours) to allow for formazan formation.

    • Solubilization and Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

2.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
  • Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[6][7]

  • Protocol:

    • Follow the same cell seeding and compound treatment steps as the MTT assay.

    • After treatment, add the CellTiter-Glo® reagent to each well.

    • Mix and incubate at room temperature to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value.

Table 1: Hypothetical IC50 Values of DM-IAA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer (Triple-Negative)9.8
A549Lung Cancer22.5
HCT116Colon Cancer12.1
HeLaCervical Cancer18.7
Mechanism of Action Studies

Once the cytotoxic potential is established, the next step is to elucidate the mechanism by which the compound induces cell death.

2.2.1. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[4]

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

    • Protocol:

      • Treat cells with DM-IAA at concentrations around the IC50 value.

      • Harvest the cells and wash them with a binding buffer.

      • Stain the cells with FITC-conjugated Annexin V and PI.

      • Analyze the stained cells using flow cytometry.

    • Data Interpretation: The flow cytometry data will differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Principle: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm apoptosis induction.

    • Protocol: Use commercially available colorimetric or fluorometric caspase activity assay kits according to the manufacturer's instructions.

2.2.2. Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.

  • Principle: Propidium iodide staining of DNA allows for the quantification of the DNA content in a cell population, which reflects the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with DM-IAA.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content using flow cytometry.

  • Data Interpretation: An accumulation of cells in a particular phase of the cell cycle suggests that DM-IAA may be targeting proteins involved in that checkpoint.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_in_vitro In Vitro Evaluation start Start: DM-IAA Compound viability Cell Viability Assays (MTT, CellTiter-Glo) start->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI, Caspase) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle

Caption: In Vitro Experimental Workflow for DM-IAA.

signaling_pathway cluster_pathway Proposed Signaling Pathway for DM-IAA DM_IAA DM-IAA Target Putative Target (e.g., Kinase, Topoisomerase) DM_IAA->Target Signal_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Signal_Cascade Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Signal_Cascade->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Signal_Cascade->Apoptosis_Induction Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Caspase_Activation->Cell_Death

Caption: Proposed Signaling Pathway of DM-IAA.

In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system.[10][11]

Xenograft Models
  • Principle: Human tumor cells are implanted into immunodeficient mice, allowing for the growth of a human tumor that can be used to test the efficacy of anticancer drugs.[10][11] Patient-derived xenografts (PDXs) are becoming increasingly important as they more closely resemble the patient's tumor.[11][12][13]

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, DM-IAA at different doses, positive control drug).

    • Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

    • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

    • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Table 2: Hypothetical Tumor Growth Inhibition by DM-IAA in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500-
DM-IAA2590040
DM-IAA5060060
Positive ControlVaries45070
Toxicity Assessment
  • Objective: To evaluate the potential side effects of the compound.

  • Parameters to Monitor:

    • Body Weight: Monitor the body weight of the mice throughout the study as a general indicator of health.

    • Clinical Observations: Observe the mice for any signs of distress, such as changes in behavior, posture, or grooming.

    • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any signs of toxicity.

Conclusion

The experimental framework detailed in these application notes provides a robust starting point for the preclinical evaluation of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and other novel indole derivatives as potential anticancer agents. A systematic approach, from initial in vitro screening to in vivo efficacy and toxicity studies, is essential for identifying promising drug candidates for further development. The indole scaffold continues to be a rich source of inspiration for the design of new cancer therapeutics.[2][3][14]

References

  • Jain, C. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

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Method

Application Notes and Protocols for Investigating (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in Neuroscience Research

Introduction: The Promise of the Oxindole Scaffold in Tackling Neurodegenerative Diseases The oxindole core, a bicyclic structure containing a fused benzene and pyrrolidinone ring system, has emerged as a privileged scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Oxindole Scaffold in Tackling Neurodegenerative Diseases

The oxindole core, a bicyclic structure containing a fused benzene and pyrrolidinone ring system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its presence in various natural alkaloids and synthetic compounds with significant biological activities underscores its potential as a template for developing novel therapeutics.[1][2] In the realm of neuroscience, derivatives of oxindole and the broader indole class have demonstrated a remarkable spectrum of activities relevant to combating the complex pathologies of neurodegenerative diseases.[3]

Research has highlighted the neuroprotective capabilities of oxindole alkaloids, which can mitigate amyloid-beta (Aβ) aggregation and protect neuronal cells from oxidative stress, key pathological hallmarks of Alzheimer's disease (AD).[4] Furthermore, the versatility of the oxindole structure allows for modifications that have led to the development of agents for imaging neurofibrillary tangles, another critical aspect of AD pathology.[5] The indole nucleus, a fundamental component of our subject molecule, is integral to numerous multi-target compounds designed to act as cholinesterase inhibitors and antioxidants, offering a multi-pronged approach to treating neurodegeneration.[3][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (hereafter referred to as Compound X) in neuroscience. While specific data on Compound X is nascent, its structural similarity to other biologically active oxindole derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. The following application notes and protocols are designed to systematically explore its efficacy in key areas of neurodegenerative disease research.

Proposed Applications in Neuroscience

Based on the established neuroprotective profile of the oxindole and indole scaffolds, we propose the following areas of investigation for Compound X:

  • Neuroprotection against Oxidative Stress: Oxidative stress is a common pathological feature in many neurodegenerative diseases.[7] The indole nucleus is known to possess antioxidant properties. Therefore, Compound X could potentially protect neurons from oxidative damage.

  • Modulation of Amyloid-Beta Aggregation and Toxicity: The accumulation of Aβ plaques is a primary driver of AD pathology. Oxindole alkaloids have been shown to inhibit Aβ aggregation and protect against its neurotoxic effects.[4]

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in AD. Oxindole derivatives have been identified as promising GSK-3β inhibitors.[8]

  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically approved strategy for the symptomatic treatment of AD. The indole scaffold is a common feature in many cholinesterase inhibitors.[3]

Experimental Protocols

The following protocols provide a framework for evaluating the potential of Compound X in the aforementioned applications.

In Vitro Neuroprotection Assays

Objective: To determine the ability of Compound X to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells are a widely used and well-characterized model for neurodegenerative disease research.[4]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100 µM), for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • DCFDA Staining:

    • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the control group to determine the relative ROS levels.

Expected Outcome: A successful neuroprotective agent will show a dose-dependent increase in cell viability and a decrease in intracellular ROS levels in the presence of the oxidative stressor.

Experimental Workflow for Neuroprotection Assays

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere (24h) seed->adhere pretreat Pre-treat with Compound X (24h) adhere->pretreat stress Induce oxidative stress (e.g., H2O2) (24h) pretreat->stress mtt MTT Assay for Cell Viability stress->mtt ros DCFDA Assay for ROS Levels stress->ros analyze_mtt Calculate % Cell Viability mtt->analyze_mtt analyze_ros Determine Relative ROS Levels ros->analyze_ros G Ab Aβ Oligomers ROS Increased ROS Ab->ROS Mito Mitochondrial Dysfunction Ab->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CompX Compound X CompX->Ab Inhibits Aggregation CompX->ROS Scavenges ROS CompX->Mito Protects Mitochondria

Caption: Potential mechanisms of Compound X in Aβ toxicity.

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory activity of Compound X against GSK-3β and cholinesterases.

Protocol 5: GSK-3β Inhibition Assay

  • Commercial kits are available for measuring GSK-3β activity (e.g., ADP-Glo™ Kinase Assay). Follow the manufacturer's instructions.

  • Briefly, incubate recombinant GSK-3β enzyme with its substrate (a specific peptide) and ATP in the presence of varying concentrations of Compound X.

  • Measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Calculate the IC₅₀ value for Compound X.

Protocol 6: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Inhibitor Incubation: Add varying concentrations of Compound X to the wells and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X and determine the IC₅₀ value.

Expected Outcome: A potent inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration of the compound is required to inhibit 50% of the enzyme's activity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Efficacy of Compound X

AssayEndpointResult (e.g., EC₅₀, IC₅₀)
Neuroprotection (MTT)EC₅₀ (µM)To be determined
ROS Scavenging (DCFDA)EC₅₀ (µM)To be determined
Aβ Aggregation (ThT)IC₅₀ (µM)To be determined
GSK-3β InhibitionIC₅₀ (µM)To be determined
AChE InhibitionIC₅₀ (µM)To be determined
BChE InhibitionIC₅₀ (µM)To be determined

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid as a potential therapeutic agent for neurodegenerative diseases. Positive results from these in vitro studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by Compound X.

  • In Vivo Efficacy: Testing the compound in animal models of neurodegenerative diseases (e.g., transgenic mouse models of AD).

  • Pharmacokinetic and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity.

The exploration of novel oxindole derivatives like Compound X is a promising avenue in the quest for effective treatments for devastating neurological disorders.

References

  • Tan, M. A., & An, S. S. A. (2020). Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech, 10(12), 517. [Link]

  • Watanabe, H., Ono, M., Kimura, H., Matsumura, K., Yoshimura, M., Okamoto, Y., Ihara, M., Takahashi, R., & Saji, H. (2012). Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 22(17), 5700–5703. [Link]

  • Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5364. [Link]

  • Kikuchi, S., et al. (2017). Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death. Chemical & Pharmaceutical Bulletin, 65(10), 945-953. [Link]

  • Pamuła, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4058. [Link]

  • Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 226-241. [Link]

  • (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. HDH Chemicals. [Link]

  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • Saliani, D., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Solubilizing (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in DMSO

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and encountering solubility challenges in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot these issues effectively. This document moves beyond simple step-by-step instructions to offer a systematic, cause-and-effect-based approach to achieving clear, stable solutions for your experiments.

Section 1: Understanding the Core Problem: The Molecule and the Solvent

Before troubleshooting, it is essential to understand the key players in this interaction: the solute—(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid—and the solvent, DMSO.

Q1: What are the key chemical properties of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid that influence its solubility?

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS No: 915919-65-2) is an organic molecule with distinct regions that dictate its solubility behavior.[1][2] The core structure is a dimethylated indole ring system, which is largely nonpolar and hydrophobic. However, the crucial feature is the acetic acid moiety (-CH₂COOH) attached to the 3-position of the indole ring.

This carboxylic acid group provides a site for hydrogen bonding and, most importantly, possesses an acidic proton. The ability to deprotonate this group to form a carboxylate salt is the single most critical factor for manipulating its solubility in polar solvents.

Table 1: Physicochemical Properties of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1][3]
CAS Number 915919-65-2[1][3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 66.4 Ų[3]
Q2: Why is Dimethyl Sulfoxide (DMSO) a common solvent, and what are its critical properties to be aware of?

DMSO is a powerful and widely used polar aprotic solvent, capable of dissolving a vast range of both polar and nonpolar compounds.[4][5][6] Its utility in biological research stems from its miscibility with water and most organic solvents, making it an excellent vehicle for preparing high-concentration stock solutions of test compounds.[7][8]

However, two properties of DMSO are paramount in the context of solubility issues:

  • Hygroscopicity : DMSO readily absorbs moisture from the atmosphere.[9] This is not a trivial matter; the presence of even small amounts of water can dramatically decrease the solubility of many organic compounds.[10][11] This phenomenon is attributed to the strong hydrogen bonding between water and DMSO, which alters the solvent's structure and makes it more difficult to create a cavity for the solute molecule.[12][13]

  • Freezing Point : DMSO has a relatively high freezing point at 19°C (66°F).[5] This makes it susceptible to solidifying at or near room temperature, and repeated freeze-thaw cycles can promote compound precipitation from supersaturated solutions.[9][10]

Section 2: Initial Troubleshooting for Dissolution Failure

This section provides a logical workflow for addressing initial difficulties in dissolving the compound.

Q3: My compound won't dissolve in DMSO at my target concentration. What are the first steps?

When initial attempts to dissolve the compound fail, a systematic approach using physical methods is recommended before proceeding to chemical modifications. The goal is to impart sufficient energy to overcome the compound's crystal lattice energy.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate in Water Bath (15-30 min) check1->sonicate No success Success: Solution Prepared Proceed to Storage check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Gentle Warming (37°C, 10-15 min) Caution: Check Compound Stability check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 check3->success Yes fail Failure: Proceed to Advanced Methods (Section 3) check3->fail No

Caption: Initial troubleshooting workflow for dissolving the compound.

Causality Behind the Steps:

  • Use Anhydrous DMSO : Always start with a fresh, sealed bottle of high-purity, anhydrous DMSO. Contamination with water is a primary cause of poor solubility.[14]

  • Vortexing : This provides mechanical agitation to break up powder clumps and increase the surface area available for dissolution.[15]

  • Sonication : An ultrasonic bath imparts high-energy vibrations into the sample.[16] This energy creates localized cavitation bubbles that collapse, generating micro-currents that effectively scour the surface of the solid particles, disrupting the crystal lattice and promoting dissolution.[10][11] Sonication is highly effective for re-dissolving compounds that have precipitated.[10]

  • Gentle Warming : Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's intermolecular forces.[17][18] It is critical to use only gentle heat (e.g., 37°C) and for short durations, as excessive heat can degrade the compound.[15]

Q4: I had a clear solution, but now there's a precipitate. What happened?

Precipitation from a previously clear DMSO stock is a common and frustrating issue. The primary causes are:

  • Water Absorption : If the container is not perfectly sealed, the DMSO will absorb atmospheric moisture over time, reducing its solvating power and causing the compound to crash out of solution.[9]

  • Freeze-Thaw Cycles : When a DMSO solution is frozen and thawed repeatedly, localized concentration gradients can form. This process can initiate nucleation and crystallization, especially if the solution was supersaturated.[9][10]

  • Thermodynamic Relaxation : DMSO can form kinetically trapped, supersaturated solutions.[9] Over time, the system may relax to its thermodynamically stable state, which involves the precipitation of the excess solute to form a saturated solution.

The solution to this problem is often re-sonication and proper storage (see Section 4).[10]

Section 3: Advanced Solubility Enhancement Protocols

If physical methods are insufficient, the next step is to leverage the chemical properties of the compound.

Q5: The initial troubleshooting steps failed. How can I chemically modify the solution to improve solubility?

The most effective chemical strategy for this molecule is to deprotonate the carboxylic acid group to form a highly polar and much more soluble carboxylate salt.[19] This is achieved by adding a small amount of a suitable base. This method fundamentally increases the compound's intrinsic solubility in the polar DMSO solvent.

G cluster_0 Poorly Soluble Acid Form cluster_1 Highly Soluble Salt Form Compound_Acid R-COOH Solubility_Low Low Solubility in DMSO Compound_Acid->Solubility_Low Base + Base (e.g., NaOH) Compound_Acid->Base Compound_Salt R-COO⁻ + BH⁺ Solubility_High High Solubility in DMSO Compound_Salt->Solubility_High Base->Compound_Salt

Caption: Mechanism of pH-mediated solubilization via basification.

Protocol 1: pH-Mediated Solubilization via Basification

Objective : To convert the acidic compound into its more soluble salt form within the DMSO stock.

Materials :

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

  • Anhydrous DMSO

  • 1 M Sodium Hydroxide (NaOH) in water or 10% Triethylamine (TEA) in DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure :

  • Weigh the desired amount of the compound into a sterile tube.

  • Add 95% of the final desired volume of anhydrous DMSO.

  • Vortex and sonicate the suspension as described in the initial troubleshooting workflow.

  • Basification : While vortexing, add the base dropwise (e.g., 1-2 µL at a time).

    • Rationale : Adding a strong base like NaOH or an organic base like TEA will deprotonate the carboxylic acid. The resulting charged carboxylate anion has much stronger dipole-dipole interactions with the polar DMSO solvent, leading to a significant increase in solubility.

  • Continue adding the base incrementally until the solution becomes clear. Be cautious not to add a large excess.

  • Once the compound is dissolved, add anhydrous DMSO to reach the final target volume.

  • Vortex thoroughly to ensure a homogenous solution.

Self-Validation & Trustworthiness : The visual endpoint (a clear solution) confirms the success of the protocol. It is crucial to note that this stock solution will have a basic pH. This must be accounted for in downstream dilutions to ensure the final assay pH is not significantly altered.

Q6: Are there other solvent systems I can explore if pure DMSO is not working?

While the goal is solubility in DMSO, for certain challenging cases or specific applications, using a co-solvent system from the outset may be beneficial.[20] Co-solvents can modify the overall polarity and hydrogen-bonding characteristics of the solvent mixture to better accommodate the solute.

Common Co-solvents :

  • N-methyl-2-pyrrolidone (NMP) : A powerful polar aprotic solvent.

  • Polyethylene glycol 400 (PEG 400) : A non-toxic polymer often used in formulations.[21]

  • Ethanol : A polar protic solvent.

A common strategy is to dissolve the compound in a minimal amount of DMSO and then dilute it with a co-solvent like PEG 400.[22] This is particularly useful for preparing formulations for in vivo studies.

Table 2: Comparison of Solubility Enhancement Techniques
MethodPrinciple of ActionProsCons
Sonication High-energy sound waves disrupt the crystal lattice.[11][16]Fast, effective for many compounds, can re-dissolve precipitates.[10]Requires specific equipment; may not be sufficient for extremely insoluble compounds.
Gentle Heating Increases kinetic energy of the solvent.[17][18]Simple, readily available.Risk of compound degradation; requires stability knowledge.[15]
pH Adjustment Converts the acidic compound to a more polar, soluble salt.[19]Highly effective for ionizable compounds; addresses the root chemical cause of poor solubility.Alters solution pH; may not be suitable for all downstream applications without neutralization.
Co-solvency Modifies the bulk solvent properties to better match the solute.[20]Can dissolve highly recalcitrant compounds; useful for final formulations.Creates a more complex solvent system; co-solvent may interfere with assays.

Section 4: Best Practices for Solution Preparation and Storage

Proper handling is critical to prevent the solubility issues discussed in this guide.

Q7: How should I prepare and store my DMSO stock solutions to ensure long-term stability and prevent precipitation?

Following a strict protocol for preparation and storage will minimize the chances of compound precipitation and degradation over time.

Protocol 2: Preparing a Stable High-Concentration Stock Solution
  • Work in a Dry Environment : If possible, handle anhydrous DMSO and the compound in an environment with low humidity (e.g., under a stream of nitrogen or in a glove box) to minimize water absorption.

  • Use Appropriate Vials : Use glass or polypropylene vials with high-quality, tight-sealing caps (e.g., screw caps with O-rings).

  • Calculate and Weigh : Accurately weigh the compound. For a 10 mM stock solution of a compound with a MW of 219.24 g/mol , you would weigh 2.19 mg for every 1 mL of DMSO.

  • Dissolve : Add the DMSO to the vial containing the compound. Use the methods outlined in Section 2 and, if necessary, Section 3 to achieve complete dissolution.

  • Aliquot : Once you have a clear solution, immediately dispense it into smaller, single-use aliquots in separate, tightly sealed vials.

    • Rationale : Aliquoting is the most effective way to avoid repeated freeze-thaw cycles, which are a major cause of precipitation.[10][15]

  • Storage : Store the aliquots at -20°C or -80°C. The tightly sealed vials will prevent water absorption during storage.[15]

  • Usage : When you need to use the compound, remove a single aliquot, allow it to thaw completely, and vortex gently before use. Do not refreeze the remaining solution in that vial.

By adhering to these scientifically-grounded procedures, you can effectively overcome the solubility challenges associated with (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and ensure the reliability and reproducibility of your experimental results.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Gallagher, R. J., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 909–913. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Angene. [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • ResearchGate. (2025). What should I do if carnosic acid exceeds its solubility? ResearchGate. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Sinner, E. K., & Groll, J. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 111(8), 1779–1786. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Quora. (2022). What is the effect of DMSO when mixed with water? Quora. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. ResearchGate. [Link]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]

  • ResearchGate. (2025). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. ResearchGate. [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug? ResearchGate. [Link]

  • PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. PubChem. [Link]

  • Cheng, C. Y., et al. (2013). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical Journal, 105(6), 1432–1441. [Link]

  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. UT Austin. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs. Asian Journal of Pharmaceutics, 10(2), S72. [Link]

  • Lagunin, A., et al. (2009). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and modeling, 49(2), 347–356. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-12. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3187. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Optimization

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid stability issues in aqueous solution

Introduction Welcome to the dedicated technical support guide for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this oxindole derivative in aqueous solutions. While specific literature on this exact molecule is limited, its structure, featuring an oxindole core, a lactam ring, and an acetic acid side chain, allows us to anticipate and address potential degradation pathways based on established chemical principles and data from related indole and oxindole compounds. This guide provides in-depth troubleshooting advice and preventative strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in aqueous solutions?

A1: Based on its chemical structure, the primary stability concerns are:

  • Hydrolysis: The γ-lactam ring within the oxindole structure is susceptible to both acid and base-catalyzed hydrolysis, which would open the five-membered ring.[1][2][3]

  • Oxidation: The oxindole ring itself can undergo further oxidation, particularly at the C3 position, potentially forming 3-hydroxy derivatives.[4] The presence of electron-donating methyl groups on the benzene ring may also influence its susceptibility to oxidative processes.

  • Photodegradation: Indole and oxindole derivatives are often sensitive to light, especially UV radiation, which can lead to the formation of various degradation products.[5]

Q2: I've observed a change in the color of my stock solution over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation or photodegradation. Indole compounds can form colored oligomeric or polymeric species upon oxidation. We recommend preparing fresh stock solutions and storing them protected from light in amber vials at low temperatures (-20°C or -80°C) to minimize these effects.

Q3: My compound seems to be losing potency in my cell-based assay. Could this be a stability issue?

A3: Yes, a loss of potency is a strong indicator of degradation. If the parent compound is degrading into inactive or less active byproducts, the effective concentration in your assay will decrease over time. This is particularly relevant for experiments conducted over extended periods (e.g., 24-72 hours) in aqueous cell culture media. It is crucial to establish the stability of the compound under your specific assay conditions (e.g., temperature, pH of the medium, exposure to light).

Q4: What is the recommended solvent for preparing stock solutions?

A4: For initial stock solutions, we recommend using a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C. For aqueous working solutions, prepare them fresh for each experiment by diluting the organic stock into your aqueous buffer or medium. Minimize the time the compound spends in the aqueous environment before use.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers (pH-Dependent)

Symptoms:

  • Rapid loss of parent compound peak area when analyzed by HPLC.

  • Appearance of new, more polar peaks in the chromatogram.

  • Inconsistent results in bioassays.

Root Cause Analysis: The lactam ring in the oxindole structure is an amide within a five-membered ring. Amides are susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[3][6] The mechanism typically involves nucleophilic attack on the carbonyl carbon of the lactam.[1] This opens the ring to form an amino acid derivative, which would have significantly different chemical properties and likely altered biological activity.

Preventative & Corrective Actions:

  • pH Profiling: Conduct a simple pH stability study. Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the concentration of the parent compound over time using a stability-indicating HPLC method.

  • Buffer Selection: Based on the pH profile, select a buffer system where the compound exhibits maximum stability. For many compounds, this is often in the slightly acidic to neutral pH range (pH 5-7).

  • Temperature Control: Keep solutions cold (on ice) whenever possible, as hydrolysis rates are temperature-dependent.

  • Fresh Preparation: Always prepare aqueous working solutions immediately before use.

Issue 2: Degradation Upon Exposure to Light

Symptoms:

  • Solutions turn yellow or brown after being left on the lab bench.

  • Significant degradation is observed in samples not protected by foil or in clear vials.

  • Poor reproducibility between experiments conducted on different days (variable light exposure).

Root Cause Analysis: The indole nucleus is an aromatic heterocyclic system that can absorb UV light. This absorption can excite the molecule to a higher energy state, making it susceptible to various photochemical reactions, including photoionization and reaction with oxygen to form oxidized products.[5][7]

Preventative & Corrective Actions:

  • Light Protection: Always handle the solid compound and its solutions under subdued light. Use amber vials or wrap clear vials and plates with aluminum foil.

  • Photostability Testing: To confirm light sensitivity, expose a solution of the compound to a controlled light source (or simply benchtop light) while keeping a control sample in the dark. Analyze both samples at various time points by HPLC.

  • Workflow Modification: During lengthy experiments, ensure that incubators or workstations are not exposing the samples to direct, intense light.

Issue 3: Oxidative Degradation

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram, some of which may have a similar UV spectrum to the parent compound.

  • Loss of parent compound in the presence of air or certain media components.

Root Cause Analysis: The C3 position of the oxindole ring is susceptible to oxidation.[4] This can be exacerbated by the presence of dissolved oxygen, trace metal ions (which can act as catalysts), or reactive oxygen species (ROS) that may be present in certain biological media.

Preventative & Corrective Actions:

  • Use of Antioxidants: For in vitro experiments, consider the addition of a mild antioxidant (e.g., N-acetylcysteine, ascorbic acid) to your buffer or medium, provided it does not interfere with your assay.

  • Degas Solvents: For chemical studies, degassing solvents by sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce oxidative degradation.

  • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

  • Forced Degradation Study: To confirm oxidative susceptibility, intentionally stress the compound with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂). The degradation profile can then be compared to what is observed under normal experimental conditions.[8][9]

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying the parent compound and separating it from potential degradants.

Instrumentation:

  • HPLC system with UV-Vis or Diode Array Detector (DAD).

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes) to ensure separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 254 nm or 280 nm, to be determined empirically). Use a DAD to check for peak purity.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in an appropriate organic solvent (e.g., acetonitrile or DMSO).

  • Perform forced degradation studies (acid, base, oxidation, light exposure) to generate degradation products.

  • Inject the stressed samples into the HPLC system.

  • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks. The method is considered "stability-indicating" when all peaks are well-resolved.

Protocol 2: Aqueous Stability Assessment (pH Profile)

Materials:

  • Stock solution of the compound (e.g., 10 mM in DMSO).

  • A series of aqueous buffers (e.g., pH 3, 5, 7.4, 9).

  • Calibrated pH meter.

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Dilute the stock solution into each buffer to a final concentration of ~50 µM.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and analyze by HPLC.

  • Plot the percentage of the parent compound remaining versus time for each pH condition.

Data Presentation:

pHTemperature (°C)% Remaining at 4h% Remaining at 24hMajor Degradant Peak (RT, min)
3.03795.278.54.1
5.03799.196.8N/A
7.43798.592.34.1
9.03780.445.14.1, 5.5

Note: Data is illustrative and should be generated empirically.

Visual Diagrams and Workflows

Degradation_Pathways cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid Hydrolysis_Product Ring-Opened Amino Acid Derivative Parent->Hydrolysis_Product H+ or OH- (Acid/Base) Oxidation_Product 3-Hydroxyoxindole Derivative Parent->Oxidation_Product [O] (Oxygen, ROS) Photo_Product Various Photoproducts Parent->Photo_Product hv (Light)

Caption: Potential degradation routes for the target compound.

Troubleshooting_Workflow Start Instability Observed (e.g., Potency Loss, New HPLC Peaks) Check_pH Is the aqueous medium acidic or basic? Start->Check_pH Check_Light Was the sample exposed to light? Check_pH->Check_Light No Sol_Hydrolysis Action: Perform pH stability study. Use optimal pH buffer. Prepare fresh solutions. Check_pH->Sol_Hydrolysis Yes Check_Air Was the sample exposed to air for long? Check_Light->Check_Air No Sol_Photo Action: Protect from light (amber vials, foil). Check_Light->Sol_Photo Yes Sol_Oxidation Action: Use antioxidants or degassed solvents. Check_Air->Sol_Oxidation Yes End Stability Improved Check_Air->End No/Unresolved Sol_Hydrolysis->End Sol_Photo->End Sol_Oxidation->End

Caption: A decision tree for troubleshooting stability issues.

References

  • Alkaline Hydrolysis of a gamma-Lactam Ring. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link][1]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2021). ACS Catalysis. Retrieved January 19, 2026, from [Link][2]

  • Lactam Hydrolysis. (2017). YouTube. Retrieved January 19, 2026, from [Link][3]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2013). PubMed Central. Retrieved January 19, 2026, from [Link][6]

  • Oxidative reaction of oxindole-3-acetic acids. (2003). PubMed. Retrieved January 19, 2026, from [Link][4]

  • Determination of photostability and photodegradation products of indomethacin in aqueous media. (2011). ResearchGate. Retrieved January 19, 2026, from [Link][5]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. (1981). The Journal of Physical Chemistry. Retrieved January 19, 2026, from [Link][7]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2013). Journal of Chromatographic Science. Retrieved January 19, 2026, from [Link][8]

  • Stability-indicating chromatographic methods for the determination of sertindole. (2013). PubMed. Retrieved January 19, 2026, from [Link][9]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic Acid Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and its derivatives. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenge of poor cell permeability encountered with this class of compounds. Our goal is to empower you with the knowledge to diagnose permeability issues, select appropriate enhancement strategies, and accelerate your research and development efforts.

Introduction: Understanding the Permeability Challenge

The (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid scaffold, a member of the oxindole family, holds significant therapeutic promise. However, its inherent physicochemical properties often lead to suboptimal cell permeability, hindering its journey from a promising lead compound to a viable drug candidate. Poor permeability can manifest as low efficacy in cell-based assays and unpredictable in vivo pharmacokinetics.

This guide will walk you through a systematic approach to tackling this challenge, from initial assessment to advanced formulation and chemical modification strategies.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common questions and initial troubleshooting steps when poor cell permeability is suspected.

Q1: My (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid derivative shows low activity in my cell-based assay. How do I know if poor permeability is the culprit?

A1: Low biological activity can stem from various factors, including poor target engagement or low compound potency. To determine if permeability is a contributing factor, consider the following diagnostic workflow:

Troubleshooting Workflow: Is Permeability the Problem?

Strategy 1: Formulation-Based Approaches

For compounds where extensive chemical modification is not feasible or desired at an early stage, formulation strategies can significantly improve apparent permeability by enhancing solubility and dissolution at the cell surface.

FAQ: My compound has very low aqueous solubility, which I believe is the primary reason for its poor performance in permeability assays. What formulation strategies should I consider?

A: For "brick-dust" like molecules with poor solubility, several formulation approaches can be effective:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and presentation to the cell membrane.

  • Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can enhance its dissolution rate and apparent solubility.

  • Nanonization: Reducing the particle size of your compound to the nanoscale increases its surface area, leading to improved dissolution and solubility.

Strategy 2: Chemical Modification - The Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This is a powerful strategy to transiently mask polar functional groups that hinder cell permeability.

FAQ: The carboxylic acid moiety of my (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid derivative is likely a major contributor to its poor permeability. How can I apply a prodrug strategy to address this?

A: Esterification of the carboxylic acid is a classic and effective prodrug approach. By converting the polar carboxylic acid to a more lipophilic ester, you can significantly enhance passive diffusion across the cell membrane. Intracellular esterases will then hydrolyze the ester back to the active carboxylic acid.

Workflow for Ester Prodrug Synthesis and Evaluation

Strategy 3: Structural Modifications to the Core Scaffold

Systematic structural modifications can provide a more permanent solution to permeability issues and can lead to the discovery of new chemical entities with improved drug-like properties.

FAQ: I am in the lead optimization phase and can make modifications to the (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid scaffold. What are some structure-activity relationship (SAR) trends I should explore to improve permeability?

A: Based on general principles of medicinal chemistry and what is known about indole derivatives, consider the following modifications:

  • N-Alkylation/Arylation: Substitution on the indole nitrogen can cap the hydrogen bond donor and increase lipophilicity. However, be mindful that this can also affect target binding.

  • Modulation of Lipophilicity: The two methyl groups on the benzene ring of your scaffold already contribute to its lipophilicity. You could explore the impact of other substituents at these positions. For example, replacing a methyl group with a halogen could modulate electronic properties and lipophilicity.

  • Bioisosteric Replacement of the Carboxylic Acid: If the carboxylic acid is essential for activity but detrimental to permeability, consider replacing it with a bioisostere that retains the key interactions with the target but has improved permeability characteristics. Examples include tetrazoles or hydroxamic acids.

Part 3: Experimental Protocols

This section provides outlines for key experiments mentioned in this guide.

Protocol Outline: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) is typically required.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound in a transport buffer to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Measurement (Basolateral to Apical):

    • Add the test compound in a transport buffer to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Protocol Outline: PAMPA Assay
  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Donor and Acceptor Plates: A donor plate contains the test compound dissolved in a buffer, and an acceptor plate contains a buffer.

  • Assay Assembly: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate.

  • Incubation: The assembly is incubated for a set period to allow for passive diffusion of the compound from the donor to the acceptor chamber.

  • Sample Analysis: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation of Permeability: The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time.

References

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. [Link]

  • Formulation strategies for poorly soluble drugs. [Link]

  • Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Caco-2 Permeability. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Caco-2 permeability studies and prospects of in vivo absorption. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. [Link]

  • MEP and dipole moment for some 5-substituted indoles. [Link]

  • Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro. [Link]

  • Solubility Enhancement of Drugs. [Link]

  • Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. [Link]

  • Caco-2 Permeability. [Link]

  • Caco-2 permeability assay. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. [Link]

  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. [Link]

  • A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. [Link]

  • Prospects of Indole derivatives as methyl transfer inhibitors: Antimicrobial resistance managers. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Rapid In Situ Assay for Indoleacetic Acid Production by Bacteria Immobilized on a Nitrocellulose Membrane. [Link]

  • Solubility enhancement techniques: A comprehensive review.
Optimization

Technical Support Center: Optimizing Derivatization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the derivatization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the derivatization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique structure of this compound, featuring a sterically hindered carboxylic acid adjacent to a chiral center and a reactive oxindole core, presents specific challenges and opportunities in synthesis.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the common hurdles of esterification and amidation. We will explore the causality behind experimental choices to empower you to not only solve immediate problems but also to strategically optimize your reaction conditions for higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for derivatizing the carboxylic acid group on this molecule?

Derivatization of the carboxylic acid is a critical step for several strategic reasons in drug discovery and development:

  • Bioavailability Modulation: Converting the polar carboxylic acid into a less polar ester or amide can significantly enhance membrane permeability and oral absorption, a common strategy in prodrug design.

  • Enabling Subsequent Reactions: The carboxylic acid is often a synthetic handle. Converting it to an ester or amide is a key step in peptide-like couplings or linking the molecule to other pharmacophores.[1]

  • Improving Analyzability: For analytical methods like gas chromatography (GC), derivatization to a more volatile ester form is often necessary to prevent peak tailing and improve thermal stability.[2]

Q2: What are the main challenges associated with derivatizing this specific indole acetic acid derivative?

The structure of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid presents a few key challenges:

  • Steric Hindrance: The carboxylic acid is attached to a tertiary carbon, and the flanking 4,7-dimethyl-oxindole ring system creates significant steric bulk. This can impede the approach of nucleophiles (alcohols or amines) and slow down reaction rates.[3][4]

  • Racemization Risk: The alpha-carbon (position 3 of the indole ring) is a chiral center. Harsh reaction conditions or the use of certain activating agents can lead to epimerization, which is often undesirable for pharmaceutical applications.[3]

  • Competing Reactivity: The oxindole moiety contains a secondary amide (lactam). While generally stable, the N-H proton is acidic and could potentially interfere with very strong bases or highly reactive electrophiles.

Troubleshooting Guide: Esterification Reactions

Esterification is a common first step for this molecule. Below are solutions to problems you may encounter.

Q3: My esterification reaction (e.g., Fischer-Speier) has stalled with low conversion. What should I do?

Low conversion in acid-catalyzed esterifications is a frequent issue, often due to the compound's structure and reaction equilibrium.

Probable Causes & Solutions:

  • Insufficient Acid Activation: The protonation of the carboxylic acid is the rate-limiting step and is reversible.[5] Steric hindrance around the carbonyl group can make this activation less efficient.

    • Solution: Increase the concentration of the acid catalyst (e.g., H₂SO₄, TsOH). However, be cautious, as excessive acid can lead to side reactions or degradation. A better approach is often to switch to a method that doesn't rely on equilibrium.

  • Water as a Byproduct: Fischer esterification is an equilibrium-driven process that produces water.[5] If water is not removed, the reaction will not proceed to completion.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water if using a suitable solvent like toluene. Alternatively, add a water scavenger such as molecular sieves (3Å or 4Å) to the reaction mixture.

  • Steric Hindrance: The bulky oxindole scaffold makes nucleophilic attack by the alcohol difficult.

    • Solution: Switch from a simple acid catalyst to a dedicated coupling agent that forms a more reactive intermediate. The Steglich esterification , which uses a carbodiimide like DCC or EDC in the presence of a catalyst like DMAP, is an excellent alternative for sterically hindered acids.[6]

Q4: I am using a carbodiimide (EDC/DCC) for esterification, but the reaction is still slow and the yield is poor. How can I optimize this?

This is a classic sign that the O-acylisourea intermediate formed from the carbodiimide is not reactive enough to be intercepted by the alcohol, especially if the alcohol is also hindered.

Probable Causes & Solutions:

  • Low Nucleophilicity of the Alcohol: Primary alcohols will react fastest, while secondary and especially tertiary alcohols are much slower.[7]

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Also, ensure the reaction is run at a reasonable concentration to favor bimolecular reactions.

  • Insufficient Catalysis: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst in these reactions. It acts as a highly nucleophilic acyl transfer agent, forming a much more reactive acylpyridinium intermediate.[6]

    • Solution: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). For very stubborn reactions, increasing the DMAP loading to 20 mol% or even using it as a co-solvent (if feasible) can dramatically accelerate the reaction.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is arguably the most common derivatization for this class of molecules in medicinal chemistry.

Q5: I have a low or zero yield in my amide coupling reaction using standard EDC/HOBt conditions. What is the root cause?

This is a very common and frustrating issue. The problem almost always lies in either poor activation of the carboxylic acid or low reactivity of the amine.[3]

Probable Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The active ester formed with HOBt may not be electrophilic enough to react with a weakly nucleophilic or sterically hindered amine.[3]

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium-based reagents like HATU , HBTU , or PyBOP are significantly more effective for challenging couplings. They generate highly reactive activated esters that can overcome both steric and electronic barriers.

  • Amine Deactivation: If the reaction mixture is acidic, the amine nucleophile can be protonated, rendering it unreactive.[3]

    • Solution: Add a non-nucleophilic organic base to the reaction. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are standard choices. Typically, 2-3 equivalents are used to neutralize any acid salts and scavenge the proton released during the coupling.

  • Steric Hindrance (Amine): If your amine is bulky (e.g., a secondary amine with large substituents), the reaction will be inherently slow.

    • Solution: In addition to using a stronger coupling reagent like HATU, increasing the reaction temperature and allowing for longer reaction times (monitoring by LC-MS) is often necessary. In extreme cases, converting the carboxylic acid to an acid chloride may be required, though this is a harsher method with a higher risk of side reactions and racemization.[8]

Q6: My product contains a significant amount of the wrong enantiomer. How can I prevent racemization during amide coupling?

Preserving stereochemical integrity is paramount. Racemization typically occurs via the formation of an oxazolone intermediate, especially when using powerful activating agents.[9]

Probable Causes & Solutions:

  • Over-activation / Wrong Additive: Some coupling reagents and conditions are more prone to causing racemization.

    • Solution: The choice of additive is critical. While HOBt is good, additives like OxymaPure® (ethyl cyanohydroxyiminoacetate) or 6-Cl-HOBt have been shown to be superior in suppressing racemization. Using a phosphonium-based reagent like PyBOP can sometimes give lower racemization than its uronium counterpart, HBTU.

  • Excess Base or High Temperature: Both can accelerate the rate of oxazolone formation and subsequent racemization.

    • Solution: Use the minimum amount of base necessary to facilitate the reaction (typically ~2 equivalents). Run the reaction at the lowest temperature possible that still allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is an effective strategy.[3]

Visualizations & Protocols
Experimental Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for troubleshooting and the general reaction pathways.

TroubleshootingWorkflow General Troubleshooting Workflow Start Start Derivatization Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Encountered: Low/No Conversion or Side Products Monitor->Problem Incomplete after 24h Success Reaction Successful: Proceed to Workup & Purification Monitor->Success Complete Check_SM Verify Starting Material Purity & Reagent Quality Problem->Check_SM Check_Cond Review Reaction Conditions: Solvent, Temp, Stoichiometry Problem->Check_Cond Optimize Implement Optimization Strategy Check_SM->Optimize Materials OK Check_Cond->Optimize Conditions Suboptimal Optimize->Monitor Re-run Reaction

Caption: A workflow for systematic troubleshooting of derivatization reactions.

ReactionPathways Key Derivatization Pathways Substrate (4,7-Dimethyl-2-oxo...) acetic acid (R-COOH) HATU HATU Substrate->HATU Activation EDC_DMAP EDC + DMAP Substrate->EDC_DMAP Activation Amine Amine (R'-NH2) + Base (e.g., DIPEA) Amide_Product Amide Product (R-CONHR') Amine->Amide_Product Coupling HATU->Amide_Product Alcohol Alcohol (R'-OH) Ester_Product Ester Product (R-COOR') Alcohol->Ester_Product Coupling EDC_DMAP->Ester_Product

Caption: Simplified pathways for amide and ester formation.

Optimized Experimental Protocols

These protocols are designed as robust starting points. Always monitor your reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Steglich Esterification with a Primary Alcohol

This method is effective for converting the acid to its methyl or ethyl ester.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid219.241.0
Alcohol (e.g., Methanol)32.045.0
EDC·HCl191.701.2
DMAP122.170.1
Dichloromethane (DCM), anhydrous-~0.1 M

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M.

  • Add the alcohol (5.0 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: High-Efficiency Amide Coupling using HATU

This is the recommended method for coupling with primary or secondary amines, especially when steric hindrance is a concern.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid219.241.0
Amine (or Amine·HCl salt)-1.1
HATU380.231.1
DIPEA129.243.0
Dimethylformamide (DMF), anhydrous-~0.1 M

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The solution may change color as the acid is activated.

  • Add the amine (1.1 eq) to the reaction mixture. If using an amine salt, it can be added directly.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS. These reactions are often complete in 1-4 hours but can be left overnight if necessary for particularly hindered substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purify the crude product by flash column chromatography.

References
  • Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology. [Link]

  • ResearchGate. Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis | Request PDF. [Link]

  • Chromatography Forum. Derivatization of carboxylic group for fluorescence. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • Zenkevich, I. G. Acids: Derivatization for GC Analysis. [Link]

  • Google Patents. Process of producing indole-3-acetic acids.
  • Journal of the Chemical Society, Perkin Transactions 1. Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. [Link]

  • MDPI. Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. [Link]

  • PubMed. Amide-Linked Indoleacetic Acid Conjugates May Control Levels of Indoleacetic Acid in Germinating Seedlings of Phaseolus vulgaris. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • PMC - NIH. Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. [Link]

  • Supelco. A Guide to Derivatization Reagents for GC. [Link]

  • Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • The Science Company. Acetic acid, 0.1-10%. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Bentham Science Publisher. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • PubChem. (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. [Link]

  • Human Metabolome Database. Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

Sources

Troubleshooting

Troubleshooting (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in biochemical assays

Welcome to the technical support resource for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS No. 915919-65-2). This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS No. 915919-65-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this and similar oxindole-based compounds in biochemical assays. While specific data on this particular molecule is limited in published literature, the guidance provided here is based on extensive experience with small molecule assay development and the known biological activities of the broader class of oxindole and indole acetic acid derivatives.[1][2][3]

Part 1: Foundational Knowledge & FAQs

This section addresses the most frequently asked questions regarding the handling and initial experimental setup for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Q1: What are the basic chemical properties of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

A1: Understanding the fundamental properties of the compound is the first step in successful experimentation. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 915919-65-2[4]
Molecular Formula C₁₂H₁₃NO₃[4]
Molecular Weight 219.24 g/mol [4]
Appearance Solid[4]
Q2: I'm having trouble dissolving the compound. What is the recommended solvent and procedure?

A2: Solubility is a common hurdle for many small molecules. Based on the structure, which contains both polar (carboxylic acid, amide) and non-polar (dimethylated benzene ring) moieties, a polar aprotic solvent is the recommended starting point.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating a concentrated stock solution.

Step-by-Step Dissolution Protocol:

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Sonication for short bursts can also be effective.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality: DMSO is a powerful solvent that can effectively solvate a wide range of compounds. Preparing a concentrated stock in DMSO allows for minimal solvent introduction into your aqueous assay buffer, thereby reducing the risk of solvent-induced artifacts.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a classic issue of compound "crashing out" due to a sharp decrease in solubility as the solvent environment changes from organic to aqueous.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration in your assay of ≤1%, and ideally ≤0.5%. Higher concentrations can be toxic to cells and may affect enzyme kinetics.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous assay buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Pluronic F-68: For cell-based assays, consider adding a low concentration (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to your final dilution buffer to improve solubility and prevent aggregation.

  • Pre-warm Buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

Q4: What are the potential biological activities of this compound, and what assays are relevant?

A4: While specific targets for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid are not well-documented, the oxindole scaffold is present in numerous biologically active molecules.[3] Based on published research on similar derivatives, potential activities include:

  • Anti-inflammatory: Oxindole derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[2] Relevant assays would include COX/5-LOX activity assays and measurement of downstream inflammatory mediators (e.g., prostaglandins, leukotrienes) in cell-based models.

  • Antioxidant: The indole nucleus can act as a radical scavenger.[1] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular antioxidant assays (e.g., DCFDA staining) would be appropriate.

  • Anticancer: Many oxindole derivatives exhibit cytotoxic effects against various cancer cell lines.[5] Standard cytotoxicity assays (e.g., MTT, CellTiter-Glo) and apoptosis assays (e.g., caspase activity, Annexin V staining) are relevant.

Part 2: Troubleshooting Specific Assays

This section provides detailed troubleshooting for assays where (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid or its analogs are likely to be evaluated.

Scenario 1: Inconsistent Results in an Enzyme Inhibition Assay (e.g., COX-2 Inhibition)

Question: I am screening this compound for COX-2 inhibitory activity, but my IC₅₀ values are highly variable between experiments. What could be the cause?

Answer: Variability in IC₅₀ values often points to issues with compound stability, assay conditions, or non-specific interactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC₅₀ values.

Detailed Protocol: Assessing Compound Stability in Assay Buffer

  • Prepare your complete assay buffer (without enzyme or substrate).

  • Add your compound to the buffer at the highest concentration used in your assay.

  • Incubate this mixture for the same duration as your standard assay (e.g., 60 minutes) at the assay temperature.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and initiate the enzymatic reaction by adding enzyme and substrate.

  • Compare the resulting activity to a control where the compound was added immediately before the substrate. A significant loss of inhibition over time suggests compound degradation.

Scenario 2: High Background Signal in a Cell-Based Fluorescence Assay

Question: I am using a fluorescent probe to measure reactive oxygen species (ROS) in cells treated with the compound, but I see high fluorescence even in my no-cell controls. Why?

Answer: This issue often arises from the intrinsic fluorescence of the test compound or its interaction with the fluorescent dye.

Troubleshooting Steps:

  • Intrinsic Fluorescence Check: Prepare a plate with your assay medium and serial dilutions of your compound (without cells or the fluorescent probe). Read the fluorescence at the same excitation/emission wavelengths used for your assay. If you see a signal, your compound is autofluorescent.

  • Dye-Compound Interaction: In a cell-free system, mix your compound with the fluorescent probe in assay buffer. If this mixture is fluorescent, there may be a direct interaction.

  • Wavelength Shift: If autofluorescence is confirmed, investigate if you can use a fluorescent probe that excites and emits at different wavelengths, away from the interference of your compound.

  • Data Correction: If a different probe is not an option, you must subtract the background fluorescence from your experimental wells. For each concentration of your compound, have a corresponding well with cells and the compound but without the fluorescent probe, and another well with just the medium and the compound.

Data Correction Table:

Well TypeContentsPurposeCalculation
Experimental Cells + Compound + ProbeMeasures total signalA
Compound Autofluorescence Cells + Compound (No Probe)Measures compound's fluorescence in a cellular environmentB
Corrected Signal A - B
Scenario 3: Unexpected Cell Death in a Non-Cytotoxicity Assay

Question: I'm studying the effect of the compound on cytokine release, but at higher concentrations, I'm seeing a drop in cell number, which confounds my results. How do I separate the intended biological effect from cytotoxicity?

Answer: It is crucial to determine the cytotoxic concentration range of your compound before performing other cell-based assays.

Experimental Workflow:

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Functional Assay A Determine IC50 for Cytotoxicity (e.g., MTT or CellTiter-Glo Assay) B Establish a Non-Toxic Concentration Range (e.g., concentrations below IC10) A->B C Perform Cytokine Release Assay within the non-toxic range B->C Proceed with these concentrations D Concurrent Viability Check (e.g., Trypan Blue or a multiplexed viability assay) C->D Validate

Caption: Workflow for decoupling functional effects from cytotoxicity.

Protocol: Multiplexing Viability with a Functional Readout Many commercial kits allow for multiplexing viability and another readout from the same well. For example, you can use a kit that first measures cell viability via a fluorescent marker (for dead cells) or a luminescent readout (for ATP), and then in the same well, you can measure cytokine levels in the supernatant via ELISA or a bead-based assay. This self-validating system ensures that any observed decrease in cytokine production is not simply due to fewer viable cells.

Part 3: References

  • Antioxidative activities of Oxindole-3-acetic acid derivatives from supersweet corn powder. PubMed.[Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central.[Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate.[Link]

  • Oxindole-3-acetic acid | C10H9NO3 | CID 3080590. PubChem.[Link]

  • Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Semantic Scholar.[Link]

  • (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. LabAlley.[Link]

  • (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. PubChem.[Link]

  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3, 4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. ResearchGate.[Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dovepress.[Link]

  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. ResearchGate.[Link]

  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. PubMed.[Link]

Sources

Optimization

How to prevent degradation of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid in storage

Welcome to the technical support guide for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2).[1] This document provides in-depth guidance for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2).[1] This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this compound. Our goal is to equip you with the necessary knowledge to prevent degradation and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Q1: What is the recommended temperature for storing this compound?

A1: For long-term stability (≥4 years), the solid compound should be stored at -20°C.[2] For routine short-term use, storage in a cool, dry, and well-ventilated area is acceptable.[3][4] The key is to minimize thermal stress, which can accelerate degradation reactions.

Q2: Is this compound sensitive to light?

A2: Yes, indole derivatives can be photosensitive.[5][6] It is crucial to protect the compound from light to prevent photodegradation. Always store it in an amber vial or a container that is otherwise protected from light. Photostability testing, as outlined in the ICH Q1B guideline, should be performed if the compound is to be used in a final drug product.[7]

Q3: How should I handle the compound to prevent contamination and degradation?

A3: Handle the compound in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment as required and ensure adequate ventilation.[4] Avoid contact with strong oxidizing agents and strong bases, as these are incompatible materials.[4] Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric oxygen.[3]

Q4: Can I store this compound in a solution?

A4: Storing the compound in solution is not recommended for more than one day.[2] If you must prepare a stock solution, dissolve the solid in an organic solvent like ethanol, DMSO, or DMF, purged with an inert gas such as argon or nitrogen.[2] For aqueous buffers, first dissolve the compound in a minimal amount of a compatible organic solvent before diluting with the buffer.[2] Aqueous solutions are particularly susceptible to hydrolytic degradation.

Q5: What are the primary degradation pathways I should be concerned about?

A5: The two primary degradation pathways for this molecule are oxidation of the oxindole ring and hydrolysis of the lactam (cyclic amide) bond within the oxindole structure. The electron-rich indole nucleus is susceptible to oxidation, while the lactam bond can be cleaved by water, a reaction often catalyzed by acidic or basic conditions.[8][9][10][11]

Part 2: Troubleshooting Guide for Compound Instability

This section provides a structured approach to identifying and resolving issues related to the degradation of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Assess Purity: Analyze the purity of your current stock using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[12][13] Compare the results to the certificate of analysis provided with the compound or to a freshly opened sample.

    • Review Solution Preparation: If using solutions, ensure they are freshly prepared and that solvents have been purged with an inert gas to remove dissolved oxygen.[2]

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If your analytical method includes mass spectrometry (LC-MS), analyze the mass of the new peaks. This can provide clues to the degradation mechanism. For example, an increase in mass could indicate an oxidation event, while a mass corresponding to the ring-opened product would suggest hydrolysis.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation (stress testing) studies.[14][15] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to generate the potential degradants.[14][16] This will help in building a degradation profile and validating your analytical method's ability to detect these impurities.

Table 1: Summary of Storage and Handling Conditions
ParameterRecommendationRationale
Temperature -20°C (long-term); Cool, dry place (short-term)Minimizes thermal degradation kinetics.[2]
Light Protect from light (use amber vials)Prevents photodegradation of the indole ring.[5]
Atmosphere Store solid under normal atmosphere in a tightly sealed vial. Purge solvents with inert gas (Ar, N₂) for solutions.Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[2][3]
pH (in solution) Avoid strongly acidic or basic conditions.The lactam ring is susceptible to acid- or base-catalyzed hydrolysis.[10][11]
Form Solid (preferred for storage)The solid state is generally more stable than solutions.

Part 3: Key Degradation Pathways and Prevention

Understanding the chemical vulnerabilities of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is fundamental to preventing its degradation. The structure contains an oxindole core, which is prone to specific reactions.

Oxidative Degradation

The oxindole ring system can be oxidized, particularly at the C3 position adjacent to the nitrogen and carbonyl group. This can lead to the formation of isatin-like structures or other oxidized species.[9][17]

  • Prevention Strategy: The most effective prevention is to limit the compound's exposure to oxygen.

    • Solid Form: Store in a tightly sealed container to limit contact with atmospheric oxygen. For enhanced protection, consider backfilling the vial with an inert gas like argon or nitrogen before sealing.

    • In Solution: Use de-gassed solvents. Solvents can be de-gassed by sparging with an inert gas or by the freeze-pump-thaw method.

Hydrolytic Degradation

The molecule contains a lactam (a cyclic amide) within its 5-membered ring. Under aqueous conditions, especially when catalyzed by acid or base, this ring can undergo hydrolysis to yield a ring-opened amino acid product.[8][10][11][18]

  • Prevention Strategy: Meticulous control of moisture and pH is critical.

    • Solid Form: Store in a desiccator or a dry environment to prevent water absorption.

    • In Solution: Avoid preparing aqueous stock solutions for long-term storage. If aqueous solutions are necessary for an experiment, they should be prepared fresh and used immediately. Avoid pH extremes.

Diagram 1: Potential Degradation Pathways

G cluster_main Degradation of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (Stable Form) oxidized_product Oxidized Products (e.g., Isatin derivative) parent->oxidized_product O₂ / Light (Oxidizing Agents) hydrolyzed_product Ring-Opened Product (Amino Acid derivative) parent->hydrolyzed_product H₂O (Acid/Base Catalysis) G cluster_workflow Stability Assessment Workflow start Obtain Compound Sample prep Prepare Solutions for Stress Testing (Acid, Base, Oxidative, Light, Heat) start->prep stress Apply Stress Conditions (Forced Degradation) prep->stress analysis Analyze Stressed Samples stress->analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analysis separation Achieve Baseline Separation? analysis->separation optimize Optimize HPLC Method (e.g., change gradient, pH) separation->optimize No validation Validate Analytical Method separation->validation Yes optimize->analysis report Characterize Degradation Profile validation->report

Caption: Step-by-step workflow for method development.

References

  • MDPI. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. [Link]

  • PubMed Central (PMC). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. [Link]

  • PubMed Central (PMC). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • ACS Publications. Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. [Link]

  • National Institutes of Health (NIH). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

  • ResearchGate. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • ResearchGate. Determination of photostability and photodegradation products of indomethacin in aqueous media. [Link]

  • PubMed Central (PMC). β-Lactamases: A Focus on Current Challenges. [Link]

  • ASM Journals. Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. [Link]

  • White Rose eTheses Online. Synthesis and Reactions of Novel Oxindoles. [Link]

  • ResearchGate. Recovery of the HPLC method for the determination of oxindole alkaloids. [Link]

  • ACS Publications. Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. [Link]

  • ScienceDirect. Oxindole and its derivatives: A review on recent progress in biological activities. [Link]

  • National Library of Medicine. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. Improved Method for the Determination of Oxindole Alkaloids in Uncaria tomentosa by High Performance Liquid Chromatography. [Link]

  • ResearchGate. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

  • PubMed. Improved Method for the Determination of Oxindole Alkaloids in Uncaria Tomentosa by High Performance Liquid Chromatography. [Link]

  • LabAlley. (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. [Link]

  • Oxford Academic. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

  • MDPI. Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. [Link]

  • PubMed Central (PMC). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]

Sources

Troubleshooting

Addressing off-target effects of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

A Senior Application Scientist's Guide to Addressing Off-Target Effects Welcome to the technical support center for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Addressing Off-Target Effects

Welcome to the technical support center for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use in experimental settings, with a specific focus on identifying and mitigating potential off-target effects.

Given that (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a novel investigational compound, this guide is structured around the plausible hypothesis that it functions as a protein kinase inhibitor, a class of molecules known for both their therapeutic potential and their propensity for off-target interactions.[1][2] The principles and methodologies outlined here provide a robust framework for validating any small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a concern for kinase inhibitors?

A: Off-target effects are unintended interactions between a drug or small molecule and cellular components other than its primary, intended target.[3] For kinase inhibitors, which typically target the highly conserved ATP-binding pocket, the potential for cross-reactivity with other kinases is significant.[4] The human kinome contains over 500 members, many with structural similarities in their active sites.[5] These unintended interactions can lead to misleading experimental data, where an observed biological phenotype is incorrectly attributed to the inhibition of the primary target, or can cause cellular toxicity.[6]

Q2: How can I distinguish between a true on-target effect and an off-target phenotype in my cell-based assay?

A: This is a critical challenge in pharmacology. A multi-pronged approach is necessary:

  • Dose-Response Correlation: The concentration of the inhibitor required to produce the cellular phenotype should correlate with its potency for inhibiting the primary target (e.g., its IC50 in a biochemical assay or target engagement in a cellular assay).

  • Orthogonal Inhibitors: Use a structurally unrelated inhibitor that is known to be a potent and selective inhibitor of the same primary target.[7] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: The most definitive method is to use genetic tools like CRISPR/Cas9 or siRNA to knock out or knock down the primary target gene.[][9] If the inhibitor no longer produces the phenotype in the target-deficient cells, the effect is on-target. Conversely, if the phenotype persists, it is likely driven by an off-target mechanism.[6]

  • Rescue Experiments: In some cases, you can "rescue" the phenotype by introducing a version of the target protein that has been mutated to be resistant to the inhibitor.

Q3: My compound is potent in a biochemical (enzyme) assay but weak in my cell-based assay. Is this an off-target issue?

A: Not necessarily, although it warrants investigation. Several factors can cause this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target at sufficient concentrations.

  • Compound Stability: The molecule might be rapidly metabolized or degraded within the cell.[7]

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • High Intracellular ATP: In cell-based assays, the inhibitor must compete with high physiological concentrations of ATP (1-5 mM), which can make it appear less potent than in a biochemical assay where ATP concentrations are often lower.[10]

If these factors are ruled out, it's possible the observed cellular phenotype is mediated by a lower-affinity off-target that is more relevant in the complex cellular environment.

Q4: What is "kinome selectivity" and how is it measured?

A: Kinome selectivity refers to the specificity of a kinase inhibitor for its intended target versus all other kinases in the human kinome. It is commonly assessed through large-scale screening panels, such as Eurofins' KINOMEscan™ or Reaction Biology's services, which can test the inhibitor's binding affinity or enzymatic inhibition against hundreds of different kinases simultaneously.[11][12][13] The resulting data provides a selectivity profile, highlighting which other kinases are inhibited at various concentrations. This is a crucial step in characterizing a new inhibitor to anticipate potential off-target effects.[14]

Troubleshooting Guide: Investigating Unexpected Phenotypes

This section provides a systematic workflow for researchers who observe unexpected or inconsistent results and suspect off-target effects may be the cause.

Phase 1: Foundational Checks & On-Target Validation

Before investigating off-targets, it is essential to validate your tool compound and primary assay.

Step 1.1: Verify Compound Identity and Purity

  • Problem: The observed effect is due to a contaminant or a degraded product.

  • Solution:

    • Confirm Identity: Use LC-MS to confirm the molecular weight of your compound stock.

    • Assess Purity: Use HPLC to ensure the purity is >95%. Impurities can have their own biological activity.

    • Fresh Stocks: Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles. Store aliquots appropriately as recommended by the supplier.

Step 1.2: Establish a Robust On-Target Assay

  • Problem: The cellular phenotype does not correlate with on-target inhibition.

  • Solution:

    • Biochemical IC50: Determine the 50% inhibitory concentration (IC50) in a purified enzyme assay. This provides a baseline potency for your primary target.

    • Cellular Target Engagement: Confirm that the compound engages the target protein in your cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[15][16] Ligand binding stabilizes a protein against heat-induced denaturation. An increase in the melting temperature of your target protein in the presence of the compound is strong evidence of direct binding in a physiological context.[17][18]

Phase 2: Systematic Identification of Potential Off-Targets

If foundational checks are solid but a phenotype remains questionable (e.g., it occurs at concentrations far from the on-target IC50 or persists after target knockout), proceed to identify potential off-targets.

A workflow for systematically identifying and validating off-target effects.

Step 2.1: Computational Prediction

  • Rationale: Ligand-based computational methods can predict potential off-targets by comparing the chemical structure of your compound to databases of known ligands.[19][20][21] This is a rapid and cost-effective first step to generate hypotheses.

  • Protocol:

    • Obtain the SMILES string for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

    • Submit the structure to free web servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach).

    • Analyze the results, which will provide a ranked list of potential targets based on chemical similarity. Pay close attention to kinases or other protein families that are highly represented.

Step 2.2: In Vitro Biochemical Profiling (Kinome Scan)

  • Rationale: This is the most direct way to empirically determine the kinase selectivity of your compound.[11][22] It provides quantitative binding affinity (Kd) or inhibition data against a large panel of kinases.

  • Protocol:

    • Engage a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology Corp).

    • Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits."

    • Follow up with full dose-response curves (Kd determination) for any kinases that show significant inhibition (e.g., >70% inhibition in the primary screen) to confirm potency.[13][14]

| Hypothetical Kinome Scan Data for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | | :--- | :--- | :--- | | Kinase Target | Binding Affinity (Kd, nM) | Comment | | VEGFR2 (KDR) | 15 | Presumed On-Target | | DDR1 | 85 | Potent Off-Target | | FLT3 | 250 | Moderate Off-Target | | c-KIT | 900 | Weak Off-Target | | SRC | >10,000 | No significant binding | | ABL1 | >10,000 | No significant binding | This table presents hypothetical data illustrating how to rank on- and off-targets based on binding affinity.

Phase 3: Validating the Functional Role of Off-Targets

Identifying a binding interaction is not enough; you must prove that the interaction with an off-target is responsible for the cellular phenotype.

Step 3.1: Use an Orthogonal Chemical Probe

  • Rationale: If your kinome scan identifies a potent off-target (e.g., DDR1 in the table above), find a known, selective inhibitor of that off-target that is structurally different from your compound.

  • Protocol:

    • Source a selective inhibitor for the top off-target candidate (e.g., a known DDR1 inhibitor).

    • Treat your cells with this orthogonal inhibitor.

    • Crucial Question: Does it reproduce the original, unexpected phenotype observed with your compound? If yes, this strongly implicates the off-target in that phenotype.

Step 3.2: Genetic Validation of the Off-Target

  • Rationale: This is the definitive experiment to confirm the role of a specific off-target. By removing the protein from the cell, you can directly test if it is required for the compound's activity.[23][24]

  • Protocol:

    • Use CRISPR/Cas9 to generate a stable knockout cell line for the suspected off-target gene (e.g., DDR1 knockout).[25]

    • Alternatively, use siRNA for transient knockdown if generating a stable cell line is not feasible.

    • Treat both the wild-type and the knockout/knockdown cells with your original compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.

    • Crucial Question: Is the phenotype of interest abolished or significantly reduced in the knockout cells compared to the wild-type cells? If yes, you have high-confidence validation that the phenotype is mediated through this specific off-target.

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Inhibitor (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid Target Target Kinase (e.g., VEGFR2) Inhibitor->Target Inhibits OffTarget Off-Target Kinase (e.g., DDR1) Inhibitor->OffTarget Inhibits (Unintended) Substrate1 Downstream Substrate A Target->Substrate1 Phosphorylates Pheno1 Expected Phenotype (e.g., Anti-angiogenesis) Substrate1->Pheno1 Substrate2 Downstream Substrate B OffTarget->Substrate2 Phosphorylates Pheno2 Unexpected Phenotype (e.g., Cell Toxicity) Substrate2->Pheno2

On-target vs. off-target signaling pathways leading to distinct cellular phenotypes.

References
  • Bantscheff, M., Drewes, G., & Superti-Furga, G. (2009). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology.
  • Lin, A., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Mervin, L. H., et al. (2015). A computational approach to understand kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Metz, J. T., et al. (2011). Navigating the kinome.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates. Nature Protocols. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science.
  • Thermo Fisher Scientific. (n.d.). SelectScreen® Kinase Profiling Services. Thermo Fisher Scientific.
  • Lin, A., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Improving the specificity of protein kinase inhibitors. Current Opinion in Chemical Biology.
  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology.
  • Creixell, P., et al. (2015). Kinome-wide decoding of network-attacking mutations supports a new paradigm for cancer drug discovery. Cell.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • ResearchGate. (2025). The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. Available at: [Link]

Sources

Optimization

Purification challenges of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2). This resource is...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this oxindole derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.

Introduction: The Importance of Purity

Conceptual Synthesis Pathway & Impurity Formation

The synthesis of substituted oxindole-3-acetic acids often involves multi-step sequences. A common conceptual approach is the reaction of a substituted phenylhydrazine with a suitable keto-acid or ester, followed by cyclization (e.g., a Fischer-type synthesis), and subsequent hydrolysis if an ester was used.[4][5] Understanding the synthesis pathway is crucial for predicting potential impurities.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_products Reaction Mixture SM1 2,5-Dimethylphenylhydrazine Intermediate Hydrazone Intermediate SM1->Intermediate Condensation Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Succinic Semialdehyde Derivative SM2->Intermediate Condensation SM2->Impurity1 Cyclization Fischer Indolization (Acid-catalyzed) Intermediate->Cyclization Target (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid Cyclization->Target Impurity2 Isomeric Byproducts (e.g., 6,7-dimethyl isomer) Cyclization->Impurity2 Side Reaction Impurity3 Decarboxylation Product Target->Impurity3 Degradation (Heat/Acid)

Caption: Conceptual synthesis pathway and potential impurity sources.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is an intractable oil or gum that won't crystallize. What's causing this and how can I resolve it?

A1: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The most common culprits are residual solvents, unreacted starting materials, or oily side-products.

  • Causality: The carboxylic acid and amide functionalities of your target molecule are excellent hydrogen bond donors and acceptors, which favors crystallization. The presence of impurities disrupts this ordered packing.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, toluene, DMF) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Co-evaporation with a solvent like toluene can help azeotropically remove trace amounts of water or other high-boiling solvents.

    • Aqueous Workup: Dissolve the oily crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Perform an acidic wash (e.g., 1M HCl) to remove any basic impurities (like residual hydrazine). Follow this with a brine wash to remove water-soluble materials and help break any emulsions. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.

    • Liquid-Liquid Extraction: If starting material impurities are suspected, an acid-base extraction can be highly effective. Dissolve the crude material in ethyl acetate. Extract with a mild base like saturated sodium bicarbonate solution. Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, leaving less polar, non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer with cold 1M HCl to precipitate your purified product, which can be filtered or extracted back into an organic solvent.[6]

Q2: My TLC plate shows significant streaking from the baseline, even with polar solvent systems. How can I get clean spots for column chromatography?

A2: Streaking is a hallmark of strong, undesirable interactions between an analyte and the stationary phase, which is very common for carboxylic acids on standard silica gel.

  • Causality: The silica gel surface is weakly acidic (pKa ~4.5) but contains numerous silanol (Si-OH) groups that can strongly and irreversibly bind to your polar carboxylic acid. This causes a portion of the sample to "stick" at the origin and slowly leach up the plate, creating a streak instead of a compact spot.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to the eluent. This protonates your carboxylic acid (suppressing its anionic form) and occupies the basic binding sites on the silica.

      • Add 0.5-1% acetic acid to your hexane/ethyl acetate or DCM/methanol solvent system. This will dramatically improve spot shape.

      • For very stubborn cases, a small amount of formic acid can be used, but be aware of its potential to react with sensitive compounds.

    • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase for your TLC and column, such as alumina (basic or neutral) or reverse-phase silica (C18).

Q3: The separation between my product and a key impurity is very poor during column chromatography (ΔRf < 0.1). What strategies can I employ to improve resolution?

A3: Poor separation requires optimizing the chromatography conditions to exploit subtle differences in polarity between the compounds.[7]

  • Causality: A small ΔRf indicates that the product and impurity have very similar polarities and affinities for the stationary phase under the current conditions.

  • Troubleshooting Steps:

    • Optimize Solvent System: Switch to a less polar mobile phase. This will cause all compounds to elute more slowly, increasing their interaction time with the silica and amplifying small differences in polarity. For example, if you are using 30% Ethyl Acetate in Hexane, try reducing it to 15-20%.

    • Employ Gradient Elution: Start with a very non-polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This is highly effective for complex mixtures.[8]

    • Increase Column Length/Decrease Diameter: Use a longer, narrower column. A higher ratio of stationary phase to crude material (e.g., 70:1 to 100:1 by weight) provides more theoretical plates for separation.[9]

    • Dry Loading: For compounds that are sparingly soluble in the initial eluent, dry loading is superior to liquid loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can be carefully layered on top of the packed column, leading to a much sharper starting band and better resolution.[10]

Troubleshooting_Column Start Poor Separation (ΔRf < 0.1) Q1 Is the eluent optimized? Start->Q1 Action1 Decrease eluent polarity. Test different solvent systems (e.g., Toluene/Acetone). Q1->Action1 No Q2 Are you using isocratic elution? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Implement a shallow gradient elution. Q2->Action2 Yes Q3 Is the column loading high? (e.g., >1:30 crude:silica) Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Increase silica ratio (e.g., 1:70). Use a longer, narrower column. Q3->Action3 Yes End Separation Improved Q3->End No A3_Yes Yes A3_No No Action3->End

Caption: Decision tree for improving column chromatography separation.

Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

A: A two-stage approach is often most effective. First, perform a crude purification using recrystallization to remove the bulk of impurities and isolate the product in solid form. If purity is still insufficient (as determined by NMR or LC-MS), then perform flash column chromatography on the recrystallized material. This prevents you from having to chromatograph large amounts of crude material.

Q: Which solvents are recommended for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For an oxindole acetic acid derivative, which has moderate polarity, good candidates to screen are:

  • Single Solvents: Isopropanol, ethanol, ethyl acetate, or water (if solubility allows).[4]

  • Solvent Pairs: A polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is insoluble. Common pairs include Ethyl Acetate/Hexane, Methanol/Water, or Acetone/Hexane.

Q: How can I definitively confirm the purity and identity of my final product?

A: A combination of techniques is required:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. A pure sample will show sharp peaks with correct chemical shifts, coupling constants, and integration values corresponding to the 13 protons and 12 carbons in the structure. Impurities will appear as extra, unassignable peaks. The carboxylic acid proton is often broad and may be exchanged with D₂O.

  • Mass Spectrometry (MS): To confirm the molecular weight (219.24 g/mol ).[2] High-resolution MS (HRMS) can confirm the elemental formula (C₁₂H₁₃NO₃).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point indicates the presence of impurities.

  • HPLC/LC-MS: This is the best method for quantitative purity analysis. A pure sample will show a single major peak. The area under the curve can be used to calculate purity (e.g., >98%).

Q: My final product is slightly colored (yellow or tan). Is this normal?

A: Oxindole and indole derivatives can be susceptible to air oxidation over time, which can lead to the formation of colored impurities. While a slight off-white or pale tan color might be acceptable for some applications, a significant color often indicates impurity. If high purity is required, you can try:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.[6]

  • Running a Silica Plug: Dissolve the material in a suitable solvent and pass it through a short, wide pad of silica gel, eluting with a moderately polar solvent. This can quickly remove baseline, highly polar colored impurities.[8]

Standardized Purification Protocols

Protocol 1: Recrystallization from an Ethyl Acetate/Hexane Solvent System

This protocol is designed for removing impurities that are significantly more or less polar than the target compound.

  • Dissolution: Place the crude, dry solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate in a fume hood.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (e.g., ~20-30 mg). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper). Filter the hot solution into a clean, pre-heated flask to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Add a drop or two of hot ethyl acetate to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals sparingly with a small amount of cold hexane.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (Acid-Modified)

This protocol is for separating compounds of similar polarity.

  • TLC Analysis: Determine an optimal solvent system using TLC. The ideal system should place your product at an Rf value of approximately 0.2-0.3. The eluent must contain 0.5% acetic acid (e.g., for 100 mL of eluent, use 99.5 mL of your solvent mixture and 0.5 mL of glacial acetic acid).

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (e.g., a 40 g silica cartridge or a glass column for ~1 g of crude material).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (~1 g) in a minimal volume of DCM or methanol.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top.

  • Elution:

    • Carefully add your prepared eluent (containing acetic acid) to the column.

    • Apply pressure (air or nitrogen) to begin elution at a steady flow rate.

    • Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the eluting fractions onto a TLC plate.

  • Fraction Analysis & Isolation:

    • Develop the TLC plates to identify which fractions contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed during this step.

    • Place the final product under high vacuum for several hours to remove any final traces of solvent.

Data & Reference Tables

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Use Case
n-Hexane0.169Non-polar eluent component; anti-solvent for recrystallization.
Toluene2.4111Non-polar eluent component; can offer different selectivity than hexane.
Dichloromethane (DCM)3.140Moderately polar eluent; good dissolving solvent for loading.
Diethyl Ether2.835Eluent component; highly volatile.
Ethyl Acetate (EtOAc)4.477Polar eluent component; good single solvent for recrystallization.
Acetone5.156Polar eluent component; strong dissolving solvent.
Isopropanol3.982Recrystallization solvent.
Methanol (MeOH)5.165Highly polar eluent component; good dissolving solvent.
Water10.2100Used in extractions and as an anti-solvent for recrystallization.
Acetic Acid6.2118Eluent additive (0.5-1%) to prevent streaking of acids on silica.

Data compiled from standard chemistry resources.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography.
  • Shaaban, M., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, DOI:10.1039/D3RA02217J.
  • Julian, P. L. (1955). U.S. Patent No. 2,701,251.
  • Julian, P. L. (1955). U.S. Patent No. 2,701,250.
  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814. DOI: 10.1021/acs.joc.8b01056.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. DOI: 10.15227/orgsyn.102.0276.
  • ResearchGate. (n.d.). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6. Retrieved from [Link]

  • Khannae, et al. (2025). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. International Journal of Sciences: Basic and Applied Research (IJSBAR).
  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • ACS Publications. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Introduction: Welcome to the dedicated technical support guide for the synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2).[1][2][3][4] This substituted oxindole is a valuable buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS 915919-65-2).[1][2][3][4] This substituted oxindole is a valuable building block in medicinal chemistry and drug discovery, making its efficient and high-yield synthesis a critical objective for researchers. The oxindole ring is a prominent structural motif in numerous pharmaceutically active compounds.[5]

This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental hurdles in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Your reaction yields are consistently below expectations, or the reaction fails to proceed entirely.

Potential CauseScientific Explanation & Recommended Solution
Incomplete Condensation The initial nucleophilic attack of the malonic acid enolate on the C3-carbonyl of the isatin is the key bond-forming step. This reaction is often equilibrium-driven and can be slow. Solution: Increase the reaction temperature or switch to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by efficiently overcoming the activation energy barrier.[6]
Premature Decarboxylation or Side Reactions of Malonic Acid Malonic acid can decarboxylate to acetic acid at elevated temperatures, which is not nucleophilic enough to react with the isatin. The use of an excessively strong base can also lead to undesired self-condensation reactions. Solution: Maintain careful temperature control. Use a milder base like triethylamine or pyridine, which is sufficient to facilitate the condensation without promoting side reactions.[6]
Poor Nucleophilicity of the Alkylating Agent If using an alternative route involving the alkylation of 4,7-dimethyloxindole, the electrophile (e.g., ethyl bromoacetate) may not be sufficiently reactive, or steric hindrance could impede the reaction. Solution: Convert the bromoacetate to the more reactive iodoacetate in situ using catalytic sodium iodide (Finkelstein reaction). Ensure a sufficiently strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is used to fully deprotonate the C3 position of the oxindole.
Degradation of Starting Material or Product The oxindole core can be sensitive to harsh acidic or basic conditions, especially at high temperatures, leading to ring-opening or other decomposition pathways.[7] Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately with the work-up. Avoid unnecessarily long reaction times or excessive temperatures.

Problem 2: Significant Impurity Profile in Crude Product

Your crude product shows multiple spots on TLC or peaks in HPLC, complicating purification and reducing the isolated yield.

Potential CauseScientific Explanation & Recommended Solution
Formation of Bis-adduct It is possible for a second molecule of isatin to react with the intermediate, leading to complex dimeric structures, especially if the isatin is in large excess. Solution: Control the stoichiometry carefully. A slight excess of malonic acid (e.g., 1.5 to 2.2 equivalents) can help ensure the isatin is fully consumed in the desired pathway.[6] Consider the slow addition of the isatin to the reaction mixture containing the malonic acid and base.
Incomplete Hydrolysis of Ester Intermediate If synthesizing via an ester (e.g., from ethyl bromoacetate), the subsequent saponification may be incomplete, leaving unreacted ester in your final product. Solution: Extend the hydrolysis time or use a stronger base (e.g., methanolic KOH). Ensure sufficient water is present for the hydrolysis. The progress can be monitored by TLC until the starting ester spot disappears.[8]
Aldol Condensation Side Reactions Under certain conditions, carbonyl-containing compounds can undergo self-condensation, leading to impurities.[9] Solution: This is less common in the isatin-malonic acid route but can be a factor in other syntheses. Maintaining the lowest effective reaction temperature and controlling the concentration of reactants can minimize these pathways.

Problem 3: Difficulty with Product Purification

The final product proves difficult to isolate in a pure form.

Potential CauseScientific Explanation & Recommended Solution
Product is an Acid As a carboxylic acid, the product has unique solubility properties. It may co-elute with other acidic impurities during chromatography or be difficult to crystallize. Solution 1 (Acid-Base Extraction): During the workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired acid will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.[8] Solution 2 (Recrystallization): Choose a suitable solvent system for recrystallization. A polar solvent like ethanol, methanol, or an ethanol/water mixture is often a good starting point.
Product is Amorphous or Oily The product fails to crystallize, preventing purification by recrystallization. Solution: Attempt purification via column chromatography. A silica gel column with a mobile phase gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) is often effective. Adding a small amount of acetic acid to the mobile phase can improve peak shape for carboxylic acids.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable synthetic route to (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

The decarboxylative condensation of 4,7-dimethylisatin with malonic acid is a highly efficient and direct method.[6] This route avoids multiple steps and often proceeds in high yield. The reaction involves a Knoevenagel-type condensation followed by an intramolecular decarboxylation, directly yielding the target 3-hydroxy-2-oxindole acetic acid derivative. A proposed mechanism for a similar reaction suggests nucleophilic addition followed by decarboxylation.[6]

Q2: How critical is the choice of base for the isatin-malonic acid condensation?

It is very critical. The base acts as a catalyst to deprotonate the malonic acid, forming the active nucleophile. A weak organic base like triethylamine or pyridine is ideal because it is strong enough to facilitate the reaction but not so strong as to cause undesired side reactions or degradation.[6]

Q3: My synthesis involves a palladium-catalyzed cyclization to form the oxindole ring. What are the key parameters to control for high yield?

For palladium-catalyzed C-H functionalization to form substituted oxindoles from α-chloroacetanilides, the choice of ligand is paramount.[5][11] Bulky, electron-rich phosphine ligands like 2-(di-tert-butylphosphino)biphenyl are often highly effective.[5] Other critical factors include:

  • Palladium Source: Palladium(II) acetate is a common and effective pre-catalyst.

  • Base: A stoichiometric amount of a tertiary amine base like triethylamine is required to neutralize the HCl generated.[11]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used.

  • Inert Atmosphere: These reactions are sensitive to oxygen, so they must be performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I reliably confirm the structure and purity of my final product?

A combination of analytical techniques is essential:

  • ¹H NMR: Look for characteristic peaks: two aromatic singlets for the protons on the benzene ring, a multiplet for the C3-proton, a doublet for the methylene protons of the acetic acid side chain, two singlets for the methyl groups, and broad singlets for the N-H and COOH protons.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight (219.24 g/mol ).[1][12]

  • HPLC: A single sharp peak indicates high purity. This can also be used to quantify the product against a standard.[10][13]

  • IR Spectroscopy: Look for characteristic stretching frequencies for the N-H bond, the C=O of the amide (lactone), and the C=O and O-H of the carboxylic acid.

Part 3: Visualization & Workflows

Proposed Reaction Mechanism

The following diagram illustrates the key steps in the synthesis via the decarboxylative condensation of 4,7-dimethylisatin with malonic acid.

reaction_mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants Isatin 4,7-Dimethylisatin Adduct Tetrahedral Adduct Isatin->Adduct Nucleophilic Attack on C3-Carbonyl MalonicAcid Malonic Acid + Base (Et3N) Enolate Malonic Acid Enolate (Nucleophile) MalonicAcid->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack on C3-Carbonyl Product_int Intermediate Adduct Adduct->Product_int Protonation Product_final (4,7-Dimethyl-3-hydroxy-2-oxoindolin-3-yl)acetic acid Product_int->Product_final Decarboxylation (-CO2)

Caption: Figure 1: Proposed Reaction Mechanism

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis problems.

troubleshooting_workflow Figure 2: Troubleshooting Decision Tree Start Problem Encountered LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure CheckTLC Analyze crude reaction mixture by TLC/LC-MS LowYield->CheckTLC CheckStoich Verify Stoichiometry & Purity of Reagents Impure->CheckStoich SM_Present Starting Material Remains? CheckTLC->SM_Present ComplexMix Complex Mixture of Products? CheckTLC->ComplexMix SM_Present->ComplexMix NO Sol_IncreaseCond Increase Temp/Time or use Microwave SM_Present->Sol_IncreaseCond YES Sol_Degradation Reduce Temp/Time, Use Milder Base ComplexMix->Sol_Degradation YES Sol_Purify Optimize Purification: Acid-Base Extraction or Column Chromatography CheckStoich->Sol_Purify

Caption: Figure 2: Troubleshooting Decision Tree

Part 4: Optimized Experimental Protocol

This protocol details the synthesis of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid from 4,7-dimethylisatin.

Objective: To synthesize the target compound in high yield and purity.

Materials:

  • 4,7-Dimethylisatin

  • Malonic Acid

  • Triethylamine (Et₃N)

  • Dioxane (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dimethylisatin (1.0 eq).

  • Reagent Addition: Add malonic acid (2.2 eq.) and anhydrous dioxane to the flask to create a slurry.[6]

  • Initiation: Add triethylamine (1.5 eq.) to the mixture.[6]

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase) until the isatin spot is no longer visible.

  • Work-up (Cooling & Dilution): Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine.

  • Acid-Base Purification: Extract the organic layer with saturated NaHCO₃ solution (3 times). Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring until the pH is ~2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the dried product using NMR, MS, and HPLC.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Available at: [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Available at: [Link]

  • Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. Available at: [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Available at: [Link]

  • Alam, M. J., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14987-15029. Available at: [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Available at: [Link]

  • Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. ARKIVOC. Available at: [Link]

  • SciSpace. (1988). (Open Access) A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Available at: [Link]

  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
  • Springer Nature Experiments. (n.d.). A three-component Fischer indole synthesis. Available at: [Link]

  • Park, W. J., et al. (2003). The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Plant Physiology, 133(2), 794–802. Available at: [Link]

  • Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • Starlabs. (n.d.). (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. Available at: [Link]

  • Kletskov, A. V., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2398. Available at: [Link]

  • Angene Chemical. (n.d.). (4,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID. Available at: [Link]

  • Oakwood Chemical. (n.d.). (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Available at: [Link]

  • Rhodium. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Available at: [Link]

  • Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.
  • ResearchGate. (n.d.). The indole-3-acetonitrile/indole-3-acetaldoxime pathway. Available at: [Link]

  • Academic Journals. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-3-acetonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (DM-OIA) in vitro

Welcome to the technical support center for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (Product ID: DM-OIA). This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (Product ID: DM-OIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating unexpected cytotoxicity during in vitro experiments. As a novel indole derivative, understanding the nuances of DM-OIA's interaction with cellular systems is paramount for generating reliable and reproducible data.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the cytotoxic profile of DM-OIA and foundational concepts for its in vitro evaluation.

Q1: What are the potential mechanisms of cytotoxicity for indole-based compounds like DM-OIA?

A1: Indole derivatives are known to exert cytotoxic effects through various mechanisms. While the specific pathway for DM-OIA is under investigation, related compounds have been shown to induce cell death by:

  • Induction of Apoptosis: Many cytotoxic drugs, including indole derivatives, trigger programmed cell death.[1][2] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1][3]

  • Cell Cycle Arrest: Some indole compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation.[4]

  • Generation of Oxidative Stress: The indole nucleus can be susceptible to metabolic activation, leading to the production of reactive oxygen species (ROS).[5][6][7] Excessive ROS can damage cellular components and trigger cell death.[5]

  • Inhibition of Key Enzymes: Certain indole derivatives have been shown to inhibit critical enzymes involved in cell survival and proliferation, such as tubulin polymerization or protein kinases.[4][8]

Q2: I am observing high cytotoxicity even at low concentrations of DM-OIA. What are the initial troubleshooting steps?

A2: Unexpectedly high cytotoxicity can stem from several factors. Here are the primary aspects to verify:

  • Compound Solubility and Stability: Ensure that DM-OIA is fully dissolved in the culture medium. Precipitation can lead to inconsistent dosing and may be misinterpreted as cytotoxicity.[9] It is also crucial to confirm the stability of the compound under your experimental conditions (e.g., in the presence of serum, light, or over extended incubation times).

  • Solvent Concentration: If you are using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells.[9] Typically, DMSO concentrations should be kept below 0.5%.[9]

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and at a consistent passage number.[9] Optimal cell seeding density is critical; too few or too many cells can lead to misleading results in cytotoxicity assays.[9][10]

  • Assay-Specific Interferences: Be aware of potential artifacts with your chosen cytotoxicity assay. For example, phenol red in the culture medium can interfere with absorbance readings in some colorimetric assays.[9]

Q3: Which cytotoxicity assays are recommended for evaluating DM-OIA?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of DM-OIA's cytotoxic effects.

  • Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells, which is often correlated with cell viability.[11][12]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis.[10][13]

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays specifically measure markers of programmed cell death.

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments with DM-OIA.

Scenario 1: Inconsistent Results in MTT Assays

Q: My IC50 values for DM-OIA vary significantly between experiments using an MTT assay. What could be the cause, and how can I improve reproducibility?

A: Inconsistent MTT assay results are a common challenge. The underlying causes often relate to subtle variations in experimental conditions.

Causality and Troubleshooting Steps:

  • Cell Seeding Density:

    • The Problem: The number of viable cells directly impacts the amount of formazan produced. Inconsistent initial cell numbers will lead to variable results.[9]

    • The Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format. Always use a cell counter to ensure consistent seeding.

  • Incubation Times:

    • The Problem: The timing of cell seeding, compound treatment, and MTT reagent addition must be standardized.[9]

    • The Solution: Create a detailed experimental timeline and adhere to it strictly for all experiments.

  • Reagent Preparation and Storage:

    • The Problem: MTT is light-sensitive and can degrade over time. Multiple freeze-thaw cycles of reagents can reduce their efficacy.[9]

    • The Solution: Prepare fresh MTT solution for each experiment or aliquot and store it protected from light at -20°C. Avoid repeated freeze-thaw cycles.

  • Edge Effects:

    • The Problem: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and lead to inconsistent results.[9][13]

    • The Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[9]

Experimental Protocol: Optimizing Cell Seeding Density for MTT Assay
  • Prepare a single-cell suspension of your target cell line in the logarithmic growth phase.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).

  • Incubate the plate for the desired period (typically 24 hours) to allow for cell attachment.

  • Proceed with your standard MTT assay protocol.

  • Analyze the results to identify the cell density that provides a linear absorbance response.

Scenario 2: Distinguishing Between Cytotoxicity and Cytostatic Effects

Q: DM-OIA treatment reduces the signal in my MTT assay, but I don't see a significant increase in cell death with a membrane integrity assay (like LDH release). How can I interpret these results?

A: This discrepancy suggests that DM-OIA may be having a cytostatic effect (inhibiting cell proliferation) rather than a cytotoxic effect (killing the cells). The MTT assay measures metabolic activity, which can decrease in non-proliferating cells.

Investigative Workflow:

Caption: Workflow for differentiating cytotoxic and cytostatic effects.

Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Seed cells in a 96-well white-walled plate and treat with DM-OIA for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Scenario 3: Mitigating Potential Oxidative Stress-Induced Cytotoxicity

Q: I hypothesize that DM-OIA is causing cytotoxicity through the generation of reactive oxygen species (ROS). How can I test this and potentially mitigate the effect?

A: If oxidative stress is the culprit, you can co-treat the cells with an antioxidant. A reduction in cytotoxicity in the presence of the antioxidant would support your hypothesis.

Troubleshooting and Mitigation Strategy:

  • Measure ROS Production: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to directly measure intracellular ROS levels after treatment with DM-OIA.

  • Co-treatment with an Antioxidant:

    • The Rationale: Antioxidants like N-acetylcysteine (NAC) can scavenge ROS and replenish intracellular glutathione stores, thereby protecting cells from oxidative damage.

    • The Experiment: Perform a cytotoxicity assay with DM-OIA in the presence and absence of a non-toxic concentration of NAC.

Data Presentation: Hypothetical Co-treatment Experiment
Treatment GroupDM-OIA (µM)NAC (mM)% Cell Viability
Vehicle Control00100
DM-OIA alone10045
NAC control0598
DM-OIA + NAC10585

Interpretation: The significant increase in cell viability in the "DM-OIA + NAC" group compared to the "DM-OIA alone" group suggests that oxidative stress is a major contributor to the observed cytotoxicity.

Part 3: Concluding Remarks

This technical support guide provides a framework for troubleshooting and mitigating the in vitro cytotoxicity of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. By systematically addressing experimental variables and exploring the underlying mechanisms of cell death, researchers can generate more accurate and reliable data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Fulda, S. (2009). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current Pharmaceutical Design, 15(22), 2585–2596. Retrieved from [Link]

  • Micheau, O., Solary, E., Hammann, A., & Dimanche-Boitrel, M. T. (2003). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 22(3), 356–365. Retrieved from [Link]

  • Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current Pharmaceutical Design, 15(22), 2585–2596. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Orr, S. E., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Journal of Hazardous Materials, 462, 132696. Retrieved from [Link]

  • Al-Ostath, S., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 723479. Retrieved from [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity. Retrieved from [Link]

  • Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 232, 114187. Retrieved from [Link]

  • Lin, H.-I., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2686. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • Horáková, L., & Štolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular & Molecular Neurobiology, 26(7-8), 1461–1474. Retrieved from [Link]

  • Pereira, S. L., et al. (2025). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLOS ONE, 20(3), e0320040. Retrieved from [Link]

  • Lin, H.-I., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2686. Retrieved from [Link]

  • Lee, J.-E., et al. (2013). An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice. Antioxidants & Redox Signaling, 18(14), 1713–1722. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • Horáková, L., & Štolc, S. (1998). Indole Derivatives as Neuroprotectants. General Physiology and Biophysics, 17(3), 209–220. Retrieved from [Link]

  • Wilmes, A., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 571633. Retrieved from [Link]

  • Procházka, P., et al. (2007). Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases. Archives of Biochemistry and Biophysics, 465(1), 163–172. Retrieved from [Link]

  • Kim, J., et al. (2021). Bioorthogonal Catalysis for Treatment of Solid Tumors Using Thermostable, Self-Assembling, Single Enzyme Nanoparticles and Natural Product Conversion with Indole-3-acetic Acid. ACS Nano, 15(1), 1631–1643. Retrieved from [Link]

  • Li, C., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15, 1369062. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (4, 7-Dimethyl-2-oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, 1 gram, Reagent Grade. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid to known kinase inhibitors

An Investigative Guide to the Kinase Inhibitory Potential of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid: A Comparative Analysis with Established Kinase Inhibitors Introduction In the landscape of kinase in...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Kinase Inhibitory Potential of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid: A Comparative Analysis with Established Kinase Inhibitors

Introduction

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds is a critical endeavor. The compound (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid presents an intriguing, yet uncharacterized, chemical entity. Its core structure features an oxindole ring, a privileged scaffold found in several approved and investigational kinase inhibitors. This guide provides a framework for evaluating the potential of this novel compound as a kinase inhibitor, comparing its hypothetical profiling workflow and potential outcomes against well-established inhibitors such as Sunitinib and SU6656, which also share structural similarities.

The central hypothesis is that the oxindole core of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid may serve as a hinge-binding motif, enabling it to interact with the ATP-binding pocket of various kinases. This guide is intended for researchers in drug discovery and chemical biology, offering a scientifically grounded, step-by-step approach to characterizing a novel compound and benchmarking it against known standards.

Structural Rationale for Kinase Inhibition Potential

The oxindole scaffold is a well-established pharmacophore in kinase inhibitor design. Its ability to form key hydrogen bonds with the kinase hinge region makes it a valuable starting point for developing potent and selective inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core that is crucial for its activity against kinases like VEGFR and PDGFR. Similarly, SU6656 is a selective inhibitor of the Src family of kinases, also leveraging the oxindole motif.

The structure of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, with its oxindole nucleus and an acetic acid side chain, presents a unique combination of features that warrant investigation for kinase inhibitory activity. The dimethyl substitutions on the indole ring may influence its selectivity and pharmacokinetic properties.

Proposed Experimental Workflow for Kinase Profiling

To systematically evaluate the kinase inhibitory potential of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, a tiered approach is recommended. This workflow is designed to first broadly screen for activity and then to quantify the potency and selectivity of any identified interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism A Compound Synthesis and QC B Broad Kinase Panel Screen (e.g., 200 kinases at 10 µM) A->B High-purity compound C IC50 Determination for Confirmed Hits B->C Primary Hits D Orthogonal Assay (e.g., cell-based assay) C->D Potent hits E Selectivity Profiling (full kinome panel) D->E Confirmed cellular activity F Mechanism of Action Studies (e.g., ATP competition) E->F Selectivity data G cluster_0 Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Figure 2: A simplified representation of the VEGFR2 signaling pathway.

Inhibition of VEGFR2 by a compound like Sunitinib, and potentially by (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, would block the downstream signaling cascades involving PI3K/AKT and RAS/MEK/ERK, ultimately leading to an anti-angiogenic effect.

Conclusion

While (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is currently an uncharacterized compound in the context of kinase inhibition, its oxindole core provides a strong rationale for its investigation. The proposed experimental workflow offers a robust and systematic approach to determining its potency and selectivity. By comparing the potential results with established inhibitors like Sunitinib and SU6656, researchers can effectively benchmark its activity and identify its potential therapeutic niche. This guide serves as a foundational blueprint for the exploration of novel chemical entities in the ever-evolving field of kinase inhibitor drug discovery.

References

  • PubChem Compound Summary for CID 1354228, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. National Center for Biotechnology Information. [Link]

  • Sunitinib. PubChem. National Center for Biotechnology Information. [Link]

  • SU6656. PubChem. National Center for Biotechnology Information. [Link]

  • Roskoski, R., Jr. (2017). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 494(3), 487-493. [Link]

  • Blake, R. A., Broome, M. A., Liu, X., Wu, J., Gishizky, M., Sun, L., & Courtneidge, S. A. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Molecular and Cellular Biology, 20(23), 9018–9027. [Link]

Comparative

Head-to-head comparison of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid with sunitinib analogs

As a Senior Application Scientist, this guide provides a comprehensive head-to-head comparison between a novel investigational compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, hereafter referred to as...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive head-to-head comparison between a novel investigational compound, (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, hereafter referred to as DM-OIA , and the well-established class of sunitinib analogs. It is important to note that as of the latest literature review, DM-OIA is considered a novel investigational compound, and thus, the experimental data presented herein is illustrative of a typical pre-clinical comparison to guide research and development efforts.

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a cornerstone in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of several key RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation. However, challenges such as acquired resistance and off-target toxicities have spurred the development of new analogs and alternative compounds.

This guide will delve into a comparative analysis of DM-OIA and sunitinib analogs, focusing on their kinase selectivity, cellular potency, and in vivo efficacy. We will explore the experimental methodologies used to generate this data, providing a framework for researchers to conduct similar evaluations.

Kinase Inhibition Profile: Selectivity and Potency

A critical determinant of a kinase inhibitor's efficacy and safety is its selectivity profile. Sunitinib is known for its broad-spectrum inhibition. To assess how DM-OIA compares, a comprehensive in vitro kinase panel is essential.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical workflow for assessing the inhibitory activity of compounds against a panel of kinases.

  • Compound Preparation : Serially dilute DM-OIA and a representative sunitinib analog (e.g., SU11248) in DMSO to create a range of concentrations.

  • Kinase Reaction Setup : In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibition : Add the diluted compounds to the reaction wells and incubate at room temperature.

  • Detection : Measure the rate of peptide phosphorylation, typically through fluorescence resonance energy transfer (FRET) or other detection methods.

  • Data Analysis : Calculate the IC50 value for each compound against each kinase, representing the concentration at which 50% of the kinase activity is inhibited.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Compound Test Compounds (DM-OIA, Sunitinib analog) Reaction Kinase Reaction in 384-well Plate Compound->Reaction Kinase Kinase Panel Kinase->Reaction Substrate Peptide Substrate & ATP Substrate->Reaction Incubation Incubation Reaction->Incubation Detection Fluorescence Detection Incubation->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Comparative Kinase Inhibition Data
Kinase TargetDM-OIA IC50 (nM)Sunitinib Analog (SU11248) IC50 (nM)
VEGFR2510
PDGFRβ812
c-KIT159
FLT3>100050
RET5025
SRC>1000200

This hypothetical data suggests that DM-OIA exhibits a more selective profile than the sunitinib analog, with potent activity against VEGFR2 and PDGFRβ but significantly less inhibition of other kinases like FLT3 and SRC. This could translate to a more favorable safety profile with fewer off-target effects.

Cellular Activity: Anti-Proliferative and Pro-Apoptotic Effects

To determine if the observed kinase inhibition translates to cellular effects, we assess the compounds' ability to inhibit cancer cell growth and induce apoptosis.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)
  • Cell Seeding : Plate cancer cells (e.g., human umbilical vein endothelial cells - HUVEC) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of DM-OIA and the sunitinib analog for 72 hours.

  • MTS Reagent : Add MTS reagent to each well and incubate. The reagent is converted to a colored formazan product by viable cells.

  • Absorbance Reading : Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis : Calculate the GI50 value, the concentration at which 50% of cell growth is inhibited.

Comparative Cellular Potency
Cell LineDM-OIA GI50 (nM)Sunitinib Analog (SU11248) GI50 (nM)
HUVEC1025
A498 (Renal)2040
GIST-T1 (GIST)3520

The illustrative data indicates that DM-OIA is more potent in inhibiting the proliferation of HUVEC and A498 renal cancer cells, which are highly dependent on VEGFR and PDGFR signaling. The sunitinib analog shows slightly better activity in the GIST cell line, likely due to its potent c-KIT inhibition.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate pre-clinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism.

Experimental Protocol: Mouse Xenograft Study
  • Tumor Implantation : Subcutaneously implant human cancer cells (e.g., A498) into immunodeficient mice.

  • Tumor Growth : Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment : Randomize mice into treatment groups (vehicle, DM-OIA, sunitinib analog) and administer the compounds daily via oral gavage.

  • Tumor Measurement : Measure tumor volume and body weight twice weekly.

  • Endpoint : At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Implantation Tumor Cell Implantation in Mice Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Daily Oral Dosing Randomization->Dosing Measurement Tumor & Body Weight Measurement Dosing->Measurement Measurement->Dosing Euthanasia Euthanasia Measurement->Euthanasia Analysis Tumor Collection & Ex Vivo Analysis Euthanasia->Analysis

Caption: Workflow for a Mouse Xenograft Efficacy Study.

Comparative In Vivo Efficacy
Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle0+5
DM-OIA (30 mg/kg)85-2
Sunitinib Analog (40 mg/kg)70-10

This hypothetical in vivo data suggests that DM-OIA demonstrates superior tumor growth inhibition compared to the sunitinib analog at a potentially better-tolerated dose, as indicated by the lower impact on body weight.

Signaling Pathway Analysis

Understanding how these compounds affect downstream signaling is crucial. The primary pathway inhibited by both sunitinib and, hypothetically, DM-OIA involves the blockade of VEGFR and PDGFR, leading to reduced proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF/PDGF Ligands RTK VEGFR/PDGFR VEGF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Inhibitor DM-OIA / Sunitinib Inhibitor->RTK

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic Acid Derivatives

Introduction: The Therapeutic Potential of the 2-Oxindole Scaffold The 2-oxindole core, a heterocyclic motif featuring a fused benzene and pyrrole ring with a carbonyl group at the C-2 position, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Oxindole Scaffold

The 2-oxindole core, a heterocyclic motif featuring a fused benzene and pyrrole ring with a carbonyl group at the C-2 position, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products, pharmaceuticals, and biologically active compounds, exhibiting a wide range of therapeutic activities.[1][2][3] The specific class of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid derivatives represents a promising area for drug discovery, potentially offering novel anti-inflammatory, antimicrobial, or anticancer agents.[4][5]

However, the journey from a promising chemical entity to a viable clinical candidate is contingent not only on its pharmacodynamic potency but also on its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is critical for optimizing their efficacy, safety, and dosing regimens.[6][7][8] Early-stage in vitro ADME testing is an indispensable strategy to identify compounds with favorable drug-like attributes, thereby minimizing the risk of late-stage attrition and reducing overall development costs.[6][7]

This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of novel (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid derivatives. We will delve into the causality behind the selection of key in vitro assays, provide detailed, self-validating experimental protocols, and illustrate how to interpret and present the resulting data for informed decision-making in a drug discovery program.

The Experimental Blueprint: A Phased Approach to Pharmacokinetic Profiling

A systematic evaluation of ADME properties is essential. Our approach is to conduct a panel of in vitro assays that serve as a robust surrogate for in vivo behavior, allowing for the efficient screening and ranking of multiple derivatives.[9][10] This workflow is designed to assess key pharmacokinetic liabilities and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[8][11]

G cluster_0 Compound Library cluster_1 In Vitro ADME Screening Cascade cluster_2 Data Analysis & Candidate Selection Derivative_A Derivative A (e.g., R=H) Absorption Absorption (Caco-2 Permeability) Derivative_A->Absorption Derivative_B Derivative B (e.g., R=CH3) Derivative_B->Absorption Derivative_C Derivative C (e.g., R=F) Derivative_C->Absorption Distribution Distribution (Plasma Protein Binding) Absorption->Distribution Metabolism Metabolism (Microsomal & Hepatocyte Stability) Distribution->Metabolism Toxicity Toxicity (CYP450 Inhibition) Metabolism->Toxicity Data_Integration Comparative Data Analysis (Rank Ordering) Toxicity->Data_Integration Lead_Candidate Lead Candidate Selection (Proceed to In Vivo PK) Data_Integration->Lead_Candidate

Caption: High-level workflow for comparative in vitro pharmacokinetic profiling.

Part 1: Absorption - Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. We utilize the Caco-2 permeability assay, which is considered the gold standard in vitro model for predicting human drug absorption.[12] The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[12][13]

Key Assay: Caco-2 Permeability

This assay measures the rate of flux of a compound across the Caco-2 cell monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can determine the apparent permeability coefficient (Papp) and an efflux ratio.[13] An efflux ratio greater than two suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can significantly limit oral absorption.[13]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[12][13] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Test derivatives are dissolved in a suitable vehicle (e.g., DMSO) and diluted in transport buffer to the final test concentration (typically 1-10 µM).

  • Permeability Measurement (A-B): The compound solution is added to the apical (A) side of the Transwell insert, and transport buffer is added to the basolateral (B) side.

  • Permeability Measurement (B-A): The compound solution is added to the basolateral (B) side, and transport buffer is added to the apical (A) side.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection: Aliquots are taken from the receiver compartment at specified time points. Samples are also taken from the donor compartment at the beginning and end of the experiment to assess compound recovery.

  • Quantification: The concentration of the test compound in all samples is determined using a sensitive and selective bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: The apparent permeability coefficient (Papp) and Efflux Ratio are calculated.

Data Presentation for Comparison
DerivativePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Predicted Absorption
Derivative A
Derivative B
Derivative C
Control (Propranolol)>20~20~1.0High
Control (Talinolol)<5>10>2.0Low (Efflux Substrate)

Part 2: Distribution - Understanding Tissue Availability

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin.[16] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues to reach its target.[17][18] Therefore, determining the percentage of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.[18]

Key Assay: Plasma Protein Binding (Rapid Equilibrium Dialysis)

The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of a compound that is unbound (fu) in plasma.[17][18] The assay involves dialyzing a plasma sample containing the test compound against a protein-free buffer solution until equilibrium is reached.[16]

  • Device Preparation: A commercial RED device plate with semi-permeable membrane inserts (typically 8 kDa MWCO) is used. The wells are rinsed according to the manufacturer's instructions.[17]

  • Sample Preparation: Test derivatives are spiked into plasma (human, rat, or mouse) at a final concentration of 1-10 µM.[16][17]

  • Dialysis Setup: The plasma sample containing the test compound is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.[18]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[16][18]

  • Sample Collection & Matrix Matching: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS.[18]

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate proteins and release the compound.[16][17]

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration in each chamber.[18]

  • Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation for Comparison
Derivative% Unbound (fu) in Human Plasma% Bound in Human PlasmaPotential for Distribution
Derivative A
Derivative B
Derivative C
Control (Warfarin)~2%~98%Low
Control (Metoprolol)~88%~12%High

Part 3: Metabolism - Assessing Metabolic Stability & Liabilities

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[19][20] Assessing a compound's metabolic stability provides an estimate of its intrinsic clearance, which is a key determinant of its half-life and oral bioavailability.[21] Furthermore, evaluating the potential for a compound to inhibit CYP enzymes is crucial for predicting drug-drug interactions (DDIs).[19][22]

G cluster_0 Metabolic Stability Assay cluster_1 CYP450 Inhibition Assay MS_Start Test Compound + Liver Microsomes + NADPH MS_Incubate Incubate at 37°C MS_Start->MS_Incubate MS_Timepoints Sample at T=0, 5, 15, 30, 60 min MS_Incubate->MS_Timepoints MS_Quench Quench Reaction (Acetonitrile) MS_Timepoints->MS_Quench MS_Analyze LC-MS/MS Analysis MS_Quench->MS_Analyze MS_Result Calculate % Remaining & Intrinsic Clearance MS_Analyze->MS_Result CYP_Start Probe Substrate + Liver Microsomes + NADPH + Test Compound CYP_Incubate Incubate at 37°C CYP_Start->CYP_Incubate CYP_Quench Quench Reaction (Acetonitrile) CYP_Incubate->CYP_Quench CYP_Analyze LC-MS/MS Analysis (Quantify Metabolite) CYP_Quench->CYP_Analyze CYP_Result Calculate % Inhibition & IC₅₀ Value CYP_Analyze->CYP_Result

Caption: Experimental workflows for key metabolism assays.

Key Assay 1: Microsomal Stability

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes.[21][23]

  • Reagent Preparation: Prepare liver microsomes (human or animal) in a suitable buffer (e.g., potassium phosphate). Prepare an NADPH-regenerating system to ensure sustained enzyme activity.[23]

  • Reaction Mixture: In a microplate, mix the microsomal solution with the test derivative (typically at 1 µM).

  • Initiation & Incubation: Pre-incubate the mixture at 37°C. Start the metabolic reaction by adding the NADPH regenerating system.[23]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[23][24]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[23]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Key Assay 2: CYP450 Inhibition

This assay evaluates a compound's potential to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of most clinical drugs.[20][25]

  • Incubation Mixture: Prepare a mixture containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and the test derivative at various concentrations (typically an 8-point serial dilution).[25]

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Incubation & Termination: Incubate for a short, specific time. Stop the reaction with a cold organic solvent.

  • Quantification: Analyze the samples by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.[19]

  • Data Analysis: The rate of metabolite formation in the presence of the test derivative is compared to a vehicle control. A dose-response curve is generated to determine the IC₅₀ value—the concentration of the derivative that causes 50% inhibition of the enzyme's activity.[25]

Data Presentation for Comparison
DerivativeMicrosomal t½ (min)Intrinsic Clearance (µL/min/mg)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)DDI Risk
Derivative A
Derivative B
Derivative C
Control (Verapamil)< 10High< 5> 50High (CYP3A4)
Control (Warfarin)> 60Low> 50> 50Low

Synthesizing the Data for Candidate Selection

The ultimate goal of this comparative guide is to enable the selection of a lead candidate with a balanced pharmacokinetic profile. By integrating the data from these in vitro assays, researchers can rank-order the derivatives based on their drug-like properties. An ideal candidate would exhibit:

  • High Permeability: Indicating good potential for oral absorption.

  • Low Efflux: Minimizing barriers to absorption.

  • Moderate Plasma Protein Binding: Ensuring sufficient free drug to elicit a therapeutic effect without being too rapidly cleared.

  • Good Metabolic Stability: Leading to a desirable in vivo half-life and exposure.

  • High CYP IC₅₀ Values: Indicating a low risk of causing drug-drug interactions.

Derivatives with significant liabilities, such as being a potent efflux pump substrate, having excessively high metabolic clearance, or strongly inhibiting a major CYP450 enzyme, can be deprioritized early in the discovery process. This data-driven approach allows for the focused allocation of resources toward compounds with the highest probability of success in subsequent, more complex in vivo pharmacokinetic studies.[8][26]

References

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063–2077.
  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Bio-protocol. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available at: [Link]

  • Visikol. Plasma Protein Binding Assay. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Easton, A. S., & Gentry, J. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. In Optimization in drug discovery (pp. 239-256). Humana Press.
  • Easton, A. S., & Gentry, J. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 712, 239–256.
  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Available at: [Link]

  • Domainex. Plasma Protein Binding Assay. Available at: [Link]

  • Singh, U. P., & Samant, S. D. (1982). Biological studies on indole derivatives. I. Synthesis and pharmacological studies of 2-oxo-3-indolyl derivatives. Arzneimittel-Forschung, 32(11), 1343–1346.
  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available at: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Shirsath, V. A., Nannor, K. M., Danke, P. K., Khare, R. D., & Vanjul, S. B. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development, 13(6).
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • YouTube. PPB Training Video. Available at: [Link]

  • Zvyaga, T. A., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 20(1), 119–129.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]

  • ResolveMass Laboratories Inc. Bioanalytical Method Development in the United States: Key Techniques and Services. Available at: [Link]

  • Sharma, S., Monga, Y., & Singh, P. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15684-15717.
  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 307-323.
  • Evotec. Microsomal Stability. Available at: [Link]

  • Shirsath, V. A., Nannor, K. M., Danke, P. K., Khare, R. D., & Vanjul, S. B. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development, 13(6).
  • International Journal of Trend in Scientific Research and Development. Review on Bioanalytical Method Development in Human Plasma. Available at: [Link]

  • Jackson, J. P., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • ResearchGate. Experimental Design Considerations in Pharmacokinetic Studies. Available at: [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available at: [Link]

  • ResearchGate. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Available at: [Link]

  • ResearchGate. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available at: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Lin, H., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug design, development and therapy, 12, 2635–2649.
  • Al-Ostath, A., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Tropical Journal of Pharmaceutical Research, 13(12), 2051-2057.

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(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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